molecular formula C12H16O2 B1323649 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene CAS No. 35820-26-9

3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Cat. No.: B1323649
CAS No.: 35820-26-9
M. Wt: 192.25 g/mol
InChI Key: BUZSBIVESAKECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxy-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)8-10-11(13-3)6-5-7-12(10)14-4/h5-7H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZSBIVESAKECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641219
Record name 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35820-26-9
Record name 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physical and chemical properties of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound. Its structure, featuring a sterically hindered dimethoxyphenyl group attached to a methyl-substituted propene chain, suggests potential for unique chemical reactivity and biological activity. The 2,6-dimethoxy substitution pattern on the phenyl ring can significantly influence the molecule's conformation and electronic properties, which in turn may affect its interactions with biological targets. This document provides a theoretical overview of its physical and chemical properties, along with postulated experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

The properties of this compound are largely dictated by the interplay between the bulky, electron-donating 2,6-dimethoxyphenyl group and the reactive allylic propene moiety.

Table 1: General and Predicted Physical Properties
PropertyValueSource/Basis
CAS Number 35820-26-9Public Chemical Databases
Molecular Formula C₁₂H₁₆O₂Calculated
Molecular Weight 192.25 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature.Based on similar aromatic compounds.
Boiling Point Estimated to be in the range of 250-280 °C at atmospheric pressure.Extrapolation from structurally similar compounds.
Melting Point Not available. Likely to be low if it is a solid.-
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, acetone) and insoluble in water.Based on its nonpolar nature.
Stability The allylic C-H bonds are susceptible to radical reactions. The molecule may be sensitive to strong acids and oxidizing agents.[1][2]General principles of allylic compound stability.[1][2]
Table 2: Predicted Spectroscopic Data
TechniquePredicted Features
¹H NMR - Aromatic protons of the dimethoxyphenyl ring (likely appearing as a triplet and a doublet).- Methoxy group protons (singlet, ~3.8 ppm).- Vinylic protons of the propene group (two singlets or narrow multiplets).- Methyl group protons on the double bond (singlet).- Methylene protons adjacent to the aromatic ring (singlet or doublet).
¹³C NMR - Aromatic carbons, including two deshielded carbons attached to methoxy groups.- Methoxy carbons (~55-60 ppm).- Alkene carbons.- Methyl and methylene carbons.
IR Spectroscopy - C-H stretching (aromatic and aliphatic).- C=C stretching (aromatic and alkene).- C-O stretching (aryl ether).- Out-of-plane C-H bending (aromatic substitution pattern).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 192.25.- Fragmentation patterns corresponding to the loss of methyl, methoxy, and other fragments.

Experimental Protocols

The synthesis and characterization of this compound would follow standard organic chemistry laboratory procedures.

Proposed Synthesis: Wittig Reaction

A plausible synthetic route to this compound is the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds.[3][4][5][6][7]

Reaction Scheme: (2,6-Dimethoxyphenyl)methan-triphenylphosphonium bromide + Acetone → this compound + Triphenylphosphine oxide

Detailed Protocol:

  • Preparation of the Wittig Reagent:

    • (2,6-Dimethoxyphenyl)methyl bromide is reacted with triphenylphosphine in a suitable solvent like toluene or acetonitrile under reflux to form the corresponding phosphonium salt.

    • The phosphonium salt is isolated by filtration and dried.

  • Ylide Formation and Reaction:

    • The phosphonium salt is suspended in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • The suspension is cooled in an ice bath, and a strong base (e.g., n-butyllithium or sodium hydride) is added dropwise to generate the ylide, characterized by a color change (often to deep red or orange).

    • Acetone is then added dropwise to the ylide solution at low temperature.

  • Workup and Purification:

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography, TLC).

    • The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.[3][7]

Characterization Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

  • Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be suitable.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[7]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Logical Relationships of Structural Features

The following diagram illustrates the key structural components of this compound and their expected influence on its chemical properties.

G cluster_0 Structural Features cluster_1 Predicted Chemical Properties A 3-(2,6-Dimethoxyphenyl)- 2-methyl-1-propene B 2,6-Dimethoxyphenyl Group A->B C 2-Methyl-1-propene Moiety A->C D Steric Hindrance B->D Influences E Electron-Donating Effect B->E Provides F Allylic Reactivity C->F Exhibits G Electrophilic Addition C->G Undergoes

Structural features and their influence on properties.
Experimental Workflow for Synthesis and Characterization

This diagram outlines a typical workflow for the proposed synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials: (2,6-Dimethoxyphenyl)methyl bromide, Triphenylphosphine, Acetone phosphonium Phosphonium Salt Formation start->phosphonium wittig Wittig Reaction phosphonium->wittig workup Aqueous Workup & Extraction wittig->workup chromatography Column Chromatography workup->chromatography tlc TLC Analysis chromatography->tlc nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr ir IR Spectroscopy chromatography->ir ms Mass Spectrometry chromatography->ms final Pure Product tlc->final Purity Check nmr->final Structure Confirmation ir->final Functional Group Identification ms->final Molecular Weight Verification

Workflow for synthesis and characterization.

References

Spectroscopic Analysis of Phenylpropanoids: A Technical Guide for the Characterization of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene based on its chemical structure. These predictions are derived from established principles of NMR, IR, and MS, and by analogy with structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3t1HAr-H (para)
~6.5-6.7d2HAr-H (ortho)
~4.8-5.0s (br)2H=CH₂
~3.8s6H-OCH₃
~3.4s2HAr-CH₂-
~1.8s3H-CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~158Ar-C (ipso, -OCH₃)
~145C=CH₂
~128Ar-CH (para)
~115C=CH₂
~114Ar-C (ipso, -CH₂)
~104Ar-CH (ortho)
~56-OCH₃
~38Ar-CH₂-
~23-CH₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3080-3010Medium=C-H stretch (alkene)
2960-2850MediumC-H stretch (alkane)
1650MediumC=C stretch (alkene)
1600, 1480StrongC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether)
1100StrongC-O stretch (aryl ether)
890Strong=CH₂ bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data

m/zRelative AbundanceAssignment
192High[M]⁺ (Molecular Ion)
177Medium[M - CH₃]⁺
151High[M - C₃H₅]⁺ (loss of allyl group)
121Medium[M - C₃H₅ - OCH₂]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

    • Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to TMS.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger spectral width than for ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis of 3-(2,6-Dimethoxyphenyl)- 2-methyl-1-propene Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structural Elucidation Data_Integration->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated molecular structure and conformational preferences of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene. Due to the absence of direct experimental data for this specific molecule in the public domain, this paper synthesizes information from structurally analogous compounds and theoretical principles to predict its properties. It also outlines a comprehensive experimental and computational workflow for its full characterization.

Molecular Structure Overview

This compound is composed of two key structural motifs: a 2,6-dimethoxyphenyl group and a 2-methyl-1-propene (isobutenyl) group, linked by a methylene bridge. The central focus of its conformational analysis is the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the propene moiety, which is significantly influenced by the steric hindrance imposed by the two ortho-methoxy groups.

The 2,6-disubstitution on the phenyl ring is expected to force the propene group to adopt a conformation that minimizes steric clash. This steric hindrance is a well-known factor that governs the rotational barriers and conformational equilibria in related molecules.

Predicted Conformation and Stereochemistry

The conformation of this compound is primarily determined by the torsion angles around the C(aryl)-C(methylene) and C(methylene)-C(propene) bonds. The bulky 2,6-dimethoxy substituents on the phenyl ring create a sterically hindered environment, leading to a significant energy barrier for rotation around the C(aryl)-C(methylene) bond.

It is anticipated that the most stable conformation will have the plane of the propene group oriented roughly perpendicular to the plane of the phenyl ring to alleviate steric repulsion between the vinyl group and the ortho-methoxy groups. The methoxy groups themselves are likely to be slightly twisted out of the plane of the benzene ring, a common feature in crystal structures of 2,6-disubstituted anisole derivatives.

Figure 1: Key rotational degrees of freedom (τ1 and τ2) that define the conformation.

Predicted Quantitative Molecular Geometry

While no specific crystallographic or high-level computational data for this compound is available, the following table summarizes expected bond lengths, bond angles, and torsion angles based on data from analogous substructures found in the literature. These values serve as a baseline for theoretical modeling and experimental validation.

ParameterAtom(s) InvolvedPredicted Value
Bond Lengths (Å)
C(aryl)-C(aryl)Aromatic ring1.39 ± 0.02
C(aryl)-OPhenyl-methoxy1.36 ± 0.02
O-C(methyl)Methoxy1.43 ± 0.02
C(aryl)-C(methylene)Phenyl-methylene linkage1.51 ± 0.03
C(methylene)-C(propene)Methylene-propene linkage1.52 ± 0.03
C=CPropene double bond1.34 ± 0.02
**Bond Angles (°) **
C-C-C (in ring)Aromatic ring120 ± 2
C(aryl)-O-C(methyl)Methoxy group118 ± 3
C(aryl)-C(methylene)-C(propene)Linkage angle112 ± 4
C-C=C (in propene)Propene group122 ± 3
Dihedral Angles (°)
C(aryl)-C(aryl)-C(methylene)-C(propene) (τ1)Phenyl to propene orientationHighly likely ~90°
C(aryl)-C(methylene)-C(propene)=CPropene chain orientation (τ2)Skew or antiperiplanar
C(aryl)-C(aryl)-O-C(methyl)Methoxy group twist0-20°

Proposed Experimental and Computational Protocols

To definitively determine the molecular structure and conformation of this compound, a combined experimental and computational approach is recommended.

4.1 Synthesis

A plausible synthetic route would involve a Wittig reaction or a Grignard reaction followed by elimination. For instance, the reaction of 2,6-dimethoxybenzyl bromide with isobutenylmagnesium bromide could yield the target compound.

4.2 Experimental Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃) on a high-field NMR spectrometer (≥500 MHz). Variable temperature (VT) NMR studies would be crucial to investigate the dynamics of rotation around the C(aryl)-C(methylene) bond and to estimate the rotational energy barrier.

    • Expected Data: The ¹H NMR will show characteristic signals for the aromatic protons, methoxy groups, methylene bridge, and the 2-methyl-1-propene moiety. NOESY experiments will be particularly informative for determining the through-space proximity of protons, which can elucidate the preferred conformation.

  • X-ray Crystallography:

    • Protocol: Single crystals of the compound would need to be grown, likely through slow evaporation from a suitable solvent or solvent mixture. A suitable crystal would then be mounted on a diffractometer, and diffraction data would be collected at low temperature (e.g., 100 K) to minimize thermal motion.

    • Expected Data: A successful crystal structure determination will provide precise bond lengths, bond angles, and torsion angles, offering a definitive view of the solid-state conformation.

4.3 Computational Modeling

  • Protocol:

    • Conformational Search: A thorough conformational search should be performed using molecular mechanics (e.g., with a force field like MMFF94) to identify low-energy conformers.

    • Quantum Mechanical Optimization: The identified low-energy conformers should be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).

    • Frequency Calculations: Vibrational frequency calculations should be performed on the optimized structures to confirm that they are true energy minima and to obtain thermodynamic data.

    • Rotational Barrier Calculation: A potential energy surface scan should be performed by systematically varying the key dihedral angles (τ1 and τ2) to calculate the rotational energy barriers.

    • NMR Chemical Shift Prediction: The NMR chemical shifts for the optimized low-energy conformers can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method and compared with experimental data for validation.

G start Initial 3D Structure Generation conf_search Conformational Search (Molecular Mechanics) start->conf_search qm_opt DFT Geometry Optimization of Low-Energy Conformers conf_search->qm_opt Identified Conformers freq_calc Frequency Calculations (Thermodynamic Properties) qm_opt->freq_calc rot_barrier Potential Energy Surface Scan (Rotational Barriers) qm_opt->rot_barrier nmr_pred GIAO NMR Chemical Shift Prediction qm_opt->nmr_pred comparison Comparison with Experimental Data nmr_pred->comparison

Figure 2: A logical workflow for the computational analysis of the target molecule.

Involvement in Signaling Pathways or Logical Relationships

Currently, there is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its structural similarity to some natural products and pharmacologically active compounds containing the 2,6-dimethoxyphenyl moiety might suggest potential biological activity, but this would require experimental investigation.

Conclusion

While direct experimental data on this compound is lacking, a comprehensive understanding of its molecular structure and conformation can be inferred from the behavior of analogous compounds and theoretical principles. The dominant structural feature is the steric hindrance from the 2,6-dimethoxy substitution, which is predicted to enforce a non-planar conformation with a significant rotational barrier around the C(aryl)-C(methylene) bond. The outlined experimental and computational protocols provide a clear roadmap for the definitive characterization of this molecule, which would be of significant interest to researchers in medicinal chemistry and materials science.

A Technical Guide to the Discovery and History of Dimethoxyphenyl Propene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxyphenyl propene derivatives represent a significant class of naturally occurring and synthetic compounds that have garnered substantial interest in the scientific community for their diverse pharmacological activities. These phenylpropanoids, characterized by a C6-C3 skeleton, are widely distributed in the plant kingdom and have a rich history of use in traditional medicine. This technical guide provides an in-depth exploration of the discovery, history, and biological evaluation of key dimethoxyphenyl propene derivatives, with a focus on anethole and asarone, as well as synthetic analogs. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and insights into their mechanisms of action.

Historical Discovery and Key Derivatives

The journey of understanding dimethoxyphenyl propene derivatives began with the exploration of essential oils from aromatic plants. These early investigations laid the foundation for the isolation and characterization of some of the most prominent members of this class.

Anethole: A Flavorful Compound with a Long History

Anethole, a major constituent of anise, fennel, and camphor, has a history that dates back to the 19th century. Its initial chemical investigation is credited to the French chemist Auguste Cahours in 1841. The pleasant, licorice-like aroma of anethole led to its widespread use as a flavoring agent in food, beverages, and cosmetics. However, scientific inquiry soon revealed its potential beyond sensory attributes, uncovering a range of biological activities.

Asarone: From Traditional Medicine to Modern Pharmacology

The essential oil of Acorus calamus, commonly known as sweet flag, was first practically isolated in 1592.[1] For centuries, the rhizomes of this plant have been used in traditional medicine for their sedative, carminative, and insecticidal properties. The primary bioactive constituent responsible for these effects was later identified as asarone. The first chemical characterization of asarone is attributed to the German chemists Carl Liebermann and O. Bergami in the late 19th century. Asarone exists as two main geometric isomers, α-asarone (trans) and β-asarone (cis), with the α-isomer being the more stable and often more abundant form.[2]

Synthetic Derivatives: Expanding the Chemical Space

The structural simplicity and promising biological activities of natural dimethoxyphenyl propene derivatives have inspired the synthesis of a wide array of analogs. Researchers have systematically modified the phenyl ring substitution pattern, the propene side chain, and introduced various functional groups to explore structure-activity relationships (SAR) and optimize pharmacological properties. These synthetic efforts have led to the discovery of compounds with enhanced potency and selectivity for various biological targets.

Quantitative Biological Data

The pharmacological effects of dimethoxyphenyl propene derivatives have been quantified in numerous studies. The following tables summarize some of the key quantitative data for their anti-inflammatory, cytotoxic, and other biological activities.

CompoundBiological ActivityAssay SystemIC50 / ED50 / GI50Reference
Anethole Anti-inflammatoryLPS-induced NO production in RAW 264.7 macrophagesIC50: 11.2 μM (for a related chalcone derivative)[]
Anti-inflammatory (in vivo)Carrageenan-induced paw edema in ratsED50: 100 mg/kg[4]
CytotoxicityHuman osteosarcoma (MG-63) cellsGI50: 60.25 µM[5]
α-Asarone CytotoxicityHuman lung cancer (A549) cellsIC50: 21.43 ± 1.27 μM[1]
CytotoxicityNormal human lung fibroblasts (WI-38)IC50: 324.12 ± 1.32 μM[1]
β-Asarone Anticonvulsant (in vivo)Minimal clonic seizure test in miceED50: 48.13 mg/kg[5]
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) Anti-inflammatory (in vivo)EPP-induced ear edema in ratsIC50: 21 nmol/ear[6]
Anti-inflammatory (in vivo)AA-induced ear edema in ratsIC50: 60 nmol/ear[6]
Anti-inflammatory (in vivo)TPA-induced ear edema in ratsIC50: 660 pmol/ear[6]
3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid esters Anti-inflammatory (topical)Croton oil ear test in miceActivity similar to indomethacin[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dimethoxyphenyl propene derivatives.

Isolation of Asarone from Acorus calamus Rhizomes

Objective: To isolate and purify α- and β-asarone from the rhizomes of Acorus calamus.

Materials and Reagents:

  • Dried and powdered rhizomes of Acorus calamus

  • Methanol (HPLC grade)

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Standard reference compounds of α- and β-asarone

Procedure:

  • Extraction:

    • Macerate 100 g of powdered Acorus calamus rhizomes in 500 mL of methanol for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 50 cm length x 3 cm diameter).

    • Dissolve the crude methanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

    • Collect fractions of 20 mL each and monitor the separation by TLC.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the collected fractions and standard solutions of α- and β-asarone on a TLC plate.

    • Develop the TLC plate in a chamber saturated with a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.

    • Pool the fractions containing the compounds of interest based on their Rf values compared to the standards.

  • Purification and Characterization:

    • Concentrate the pooled fractions to obtain the isolated compounds.

    • Further purify the compounds if necessary using preparative TLC or recrystallization.

    • Confirm the identity and purity of the isolated α- and β-asarone using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Synthesis of 3-(3,4-Dimethoxyphenyl)propenoic Acid Derivatives

Objective: To synthesize amide and hydrazide derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid.

Materials and Reagents:

  • 3-(3,4-Dimethoxyphenyl)propenoic acid

  • Thionyl chloride (SOCl₂)

  • Substituted amines or hydrazides

  • Benzene or Toluene (anhydrous)

  • Pyridine (anhydrous)

Procedure:

  • Synthesis of 3-(3,4-Dimethoxyphenyl)propenoyl Chloride:

    • To a solution of 3-(3,4-dimethoxyphenyl)propenoic acid (1 equivalent) in anhydrous benzene, add thionyl chloride (1.5 equivalents) dropwise at 0°C.

    • Add a catalytic amount of anhydrous pyridine.

    • Reflux the reaction mixture for 2-3 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Synthesis of Amide/Hydrazide Derivatives:

    • Dissolve the crude 3-(3,4-dimethoxyphenyl)propenoyl chloride in anhydrous benzene or toluene.

    • To this solution, add a solution of the appropriate substituted amine or hydrazide (1.1 equivalents) in the same solvent dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired derivative.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of dimethoxyphenyl propene derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dimethoxyphenyl propene derivatives)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

  • Measurement of Nitrite Concentration:

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Dimethoxyphenyl propene derivatives exert their biological effects by modulating various cellular signaling pathways. The NF-κB and TNF-α signaling pathways are key targets for their anti-inflammatory actions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Anethole and asarone have been shown to inhibit the activation of the canonical NF-κB pathway.[8][9] Anethole is suggested to act on the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 NIK NIK TRAF2->NIK IKK_complex IKK Complex NIK->IKK_complex IkB IkB IKK_complex->IkB Phosphorylation NF-kB NF-kB IkB_P p-IkB IkB->IkB_P NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Anethole_Asarone Anethole / Asarone Anethole_Asarone->IKK_complex Inhibition DNA DNA NF-kB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Inhibition of the Canonical NF-κB Signaling Pathway
Modulation of the TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that initiates a signaling cascade leading to the activation of NF-κB and other inflammatory pathways. Anethole has been shown to block cellular responses induced by TNF-α.[8] By inhibiting downstream effectors of the TNF receptor (TNFR), such as TRAF2 and NIK, anethole effectively dampens the inflammatory cascade initiated by TNF-α.[8]

TNF_alpha_Pathway_Modulation TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex NF-kB_Activation NF-kB Activation IKK_complex->NF-kB_Activation Inflammation Inflammation NF-kB_Activation->Inflammation Anethole Anethole Anethole->TRAF2 Inhibition Anethole->IKK_complex Inhibition

Modulation of the TNF-α Signaling Pathway by Anethole

Drug Discovery and Development Workflow

The discovery and development of new drugs from natural products or synthetic derivatives is a complex, multi-stage process. The following diagram illustrates a typical workflow, from initial target identification to post-market surveillance.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Market Target_ID Target Identification & Validation Lead_Discovery Lead Discovery (Screening, Synthesis) Target_ID->Lead_Discovery Lead_Opt Lead Optimization (SAR Studies) Lead_Discovery->Lead_Opt In_Vitro In Vitro Studies (ADME, Toxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA_Review NDA/BLA Review Phase_III->NDA_Review Post_Market Phase IV (Post-market Surveillance) NDA_Review->Post_Market

A Generalized Drug Discovery and Development Workflow

Conclusion

Dimethoxyphenyl propene derivatives, with their rich history rooted in natural products and their diverse pharmacological activities, continue to be a fertile ground for drug discovery and development. This technical guide has provided a comprehensive overview of the discovery, biological evaluation, and mechanisms of action of key members of this class. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these fascinating molecules. The elucidation of their interactions with key signaling pathways, such as NF-κB and TNF-α, offers exciting opportunities for the development of novel therapeutics for a range of inflammatory and other diseases. As our understanding of the intricate biology of these compounds deepens, so too will our ability to harness their power for the betterment of human health.

References

Theoretical Calculations on 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches for studying the molecular structure, properties, and reactivity of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene, a substituted phenylpropanoid. Phenylpropanoids are a diverse class of natural compounds with a wide range of biological activities, making them promising candidates for drug discovery and development.[1][2] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to elucidate the electronic and structural properties of these molecules, complementing experimental data and guiding further research.[3][4][5] This document outlines the standard methodologies for performing such calculations, presents the expected data in a structured format, and illustrates the computational workflow.

Introduction

This compound belongs to the phenylpropanoid family, a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[1] These compounds exhibit a remarkable diversity of structures and biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] Understanding the relationship between the molecular structure and the biological function is crucial for the rational design of new therapeutic agents.

Theoretical calculations, especially those based on quantum mechanics, provide invaluable insights into the geometric and electronic features of molecules.[5] Methods like Density Functional Theory (DFT) have become a standard tool in computational chemistry for their balance of accuracy and computational cost, enabling the prediction of various molecular properties, including optimized geometry, vibrational frequencies (infrared and Raman spectra), and electronic characteristics (HOMO-LUMO energy gap, molecular electrostatic potential).[3][4][7]

This guide will focus on the application of DFT methods to characterize this compound, providing a framework for researchers to conduct and interpret theoretical studies on this and related molecules.

Theoretical Methodology

Computational Details

The theoretical calculations for this compound are typically performed using a combination of DFT functionals and basis sets. A widely used and effective approach involves the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set, such as 6-311++G(d,p).[8] This level of theory has been shown to provide reliable results for the geometry and electronic properties of a variety of organic molecules.[3][4][9]

Experimental Protocol: Geometry Optimization and Frequency Calculations

  • Initial Structure Generation: The initial 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved by performing a geometry optimization calculation using a DFT method, for instance, B3LYP/6-311++G(d,p), within a quantum chemistry software package like Gaussian.[7] The optimization process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To predict the vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.[6]

Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

Experimental Protocol: Electronic Property Analysis

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. This is useful for predicting how the molecule will interact with other molecules and biological targets.[4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Data Presentation

The quantitative data obtained from the theoretical calculations should be organized into clear and concise tables for easy interpretation and comparison with experimental results.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value (Å or °)Experimental Value (if available)
Bond LengthC1-C2ValueValue
C2-C3ValueValue
.........
Bond AngleC1-C2-C3ValueValue
C2-C3-C4ValueValue
.........
Dihedral AngleC1-C2-C3-C4ValueValue
.........
Table 2: Calculated Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C-H)ValueValueAromatic C-H stretch
ν(C=C)ValueValueAlkene C=C stretch
δ(CH₃)ValueValueMethyl group bending
............
Table 3: Electronic Properties
PropertyCalculated Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
......

Visualization of Computational Workflow and Molecular Properties

Visual representations are essential for understanding the complex relationships and workflows in computational chemistry.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations (DFT) cluster_output Output Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (e.g., B3LYP/6-311++G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_data Electronic Properties (HOMO, LUMO, MEP) elec_prop->elec_data molecular_properties cluster_structure Molecular Structure cluster_properties Calculated Properties cluster_interpretation Interpretation & Application optimized_geometry Optimized Geometry vibrational_freq Vibrational Frequencies optimized_geometry->vibrational_freq electronic_prop Electronic Properties optimized_geometry->electronic_prop spectroscopy Spectroscopic Characterization vibrational_freq->spectroscopy reactivity Chemical Reactivity electronic_prop->reactivity drug_design Drug Design reactivity->drug_design

References

Solubility Profile of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene in a range of common laboratory solvents. Due to the absence of publicly available empirical data for this specific compound, this guide leverages structural analysis and solubility data from analogous compounds to establish a reliable, predicted solubility profile. Detailed experimental protocols for determining the solubility of organic compounds are also provided to enable researchers to generate precise quantitative data. This document is intended to serve as a foundational resource for scientists and professionals engaged in research and development activities involving this compound.

Introduction

This compound is an organic compound characterized by a substituted benzene ring and an alkene functional group. Understanding its solubility is critical for a variety of applications, including reaction chemistry, purification, formulation development, and biological assays. This guide addresses the current information gap by providing a reasoned, qualitative assessment of its solubility based on established chemical principles.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound contains both polar and non-polar features:

  • Polar Features: The two methoxy (-OCH₃) groups on the phenyl ring introduce some polarity due to the electronegative oxygen atoms, creating dipole-dipole interactions. These ether linkages can act as hydrogen bond acceptors.

  • Non-polar Features: The benzene ring, the methyl group, and the propene tail form a significant non-polar hydrocarbon backbone, which favors interactions with non-polar solvents through London dispersion forces.

Given the predominance of the non-polar hydrocarbon structure, this compound is predicted to be a non-polar to weakly polar compound.

Data from Structurally Analogous Compounds

To substantiate the predicted solubility, data from structurally similar compounds were reviewed:

  • 2,6-Dimethoxytoluene: This compound, which shares the 2,6-dimethoxyphenyl core, is reported to be insoluble in water.[1][2][3]

  • Anisole (Methoxybenzene): As a simpler aromatic ether, anisole is slightly soluble in water but is readily soluble in organic solvents such as ethanol and diethyl ether.[4][5][6]

  • Isobutylene (2-methyl-1-propene): The alkene portion of the target molecule is analogous to isobutylene, which is poorly soluble in water but soluble in organic solvents.[7][8][9]

This comparative analysis strongly suggests that the large non-polar surface area of this compound will dominate its solubility characteristics.

Predicted Solubility in Common Solvents

Based on the structural analysis and data from analogous compounds, the following qualitative solubility profile is proposed.

Solvent CategoryCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble to Very Slightly SolubleThe large non-polar hydrocarbon backbone outweighs the polarity of the two ether groups, preventing significant interaction with highly polar, hydrogen-bonding solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)Soluble to Moderately SolubleThese solvents have sufficient polarity to interact with the methoxy groups while also having non-polar character to solvate the hydrocarbon portion.
Non-Polar Hexane, Toluene, Diethyl Ether, ChloroformSoluble to Freely SolubleThe non-polar nature of these solvents aligns well with the predominantly non-polar structure of the compound, facilitating dissolution through London dispersion forces.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is recommended. The following outlines a general procedure for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment
  • Analytical balance

  • Spatula

  • Vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • The compound of interest: this compound

  • A range of solvents of known purity

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

  • Analysis:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Analyze the standard solutions using a suitable analytical technique (e.g., HPLC, GC) to generate a calibration curve.

    • Analyze the filtered saturated solution under the same conditions.

    • Determine the concentration of the compound in the saturated solution by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Logical Relationship of Structure to Solubility

G cluster_structure Molecular Structure of this compound cluster_solubility Predicted Solubility Behavior Structure C₁₂H₁₆O₂ NonPolar Non-Polar Groups (Benzene Ring, Propene, Methyl) Structure->NonPolar Dominant Feature Polar Polar Groups (2x Methoxy Ethers) Structure->Polar Minor Feature Soluble Soluble / Freely Soluble NonPolar->Soluble Insoluble Insoluble / Poorly Soluble Polar->Insoluble PolarSolvents Polar Solvents (e.g., Water, Ethanol) NonPolarSolvents Non-Polar Solvents (e.g., Hexane, Toluene) Insoluble->PolarSolvents Soluble->NonPolarSolvents

Caption: Predicted solubility based on structural components.

Experimental Workflow for Solubility Determination

G Start Start: Excess Solid + Solvent Equilibration Equilibration (24-72h at const. Temp) Start->Equilibration Separation Separation of Solid (Centrifugation) Equilibration->Separation Filtration Filtration of Supernatant (0.45 µm filter) Separation->Filtration Analysis Quantitative Analysis (e.g., HPLC, GC) Filtration->Analysis Result End: Determine Solubility Analysis->Result

Caption: General workflow for experimental solubility determination.

Conclusion

While direct experimental data on the solubility of this compound is not currently available, a robust qualitative solubility profile can be predicted based on its molecular structure and comparison with analogous compounds. It is anticipated that this compound will exhibit poor solubility in polar protic solvents like water and good solubility in non-polar and moderately polar aprotic organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable methodology for obtaining quantitative data. This technical guide serves as a valuable resource for researchers, enabling informed decisions in experimental design and formulation development involving this compound.

References

Methodological & Application

Application Notes and Protocols: 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene is a versatile building block in organic synthesis. Its unique structural features, characterized by an electron-rich aromatic ring and a sterically hindered allylic system, offer intriguing possibilities for the construction of complex molecular architectures. This document provides an overview of its potential synthetic routes and explores its prospective applications in key organic transformations, drawing parallels from the reactivity of analogous compounds. Detailed experimental protocols for the synthesis of this compound and its subsequent use in a representative catalytic reaction are provided.

Synthetic Protocols

The synthesis of this compound is not extensively documented in the literature. However, based on established synthetic methodologies for structurally similar compounds, two primary routes are proposed: a Wittig-type olefination and a Grignard-based approach.

Wittig Olefination Route

This approach involves the reaction of 2,6-dimethoxybenzaldehyde with an isopropylidene ylide generated from a suitable phosphonium salt.

Experimental Protocol:

Step 1: Preparation of Isopropyltriphenylphosphonium Iodide

  • To a solution of triphenylphosphine (1.2 eq.) in dry toluene, add 2-iodopropane (1.0 eq.).

  • Reflux the mixture for 24 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Wittig Reaction

  • Suspend isopropyltriphenylphosphonium iodide (1.1 eq.) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, and stir the resulting orange-red solution for 1 hour at this temperature.

  • Add a solution of 2,6-dimethoxybenzaldehyde (1.0 eq.) in dry THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Table 1: Reagents and Conditions for Wittig Olefination

Reagent/ParameterCondition/Amount
Step 1
Triphenylphosphine1.2 eq.
2-Iodopropane1.0 eq.
SolventDry Toluene
TemperatureReflux
Time24 hours
Step 2
Isopropyltriphenylphosphonium Iodide1.1 eq.
n-Butyllithium1.1 eq.
2,6-Dimethoxybenzaldehyde1.0 eq.
SolventDry THF
Temperature-78 °C to Room Temperature
Time12 hours
Grignard Reaction and Dehydration Route

This alternative synthesis involves the addition of a 2,6-dimethoxybenzyl Grignard reagent to acetone, followed by dehydration of the resulting tertiary alcohol.

Experimental Protocol:

Step 1: Preparation of 2,6-Dimethoxybenzylmagnesium Bromide

  • Activate magnesium turnings (1.5 eq.) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2,6-dimethoxybenzyl bromide (1.0 eq.) in dry THF dropwise to initiate the reaction (a crystal of iodine may be added as an initiator).

  • Once the reaction starts, add the remaining bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

Step 2: Reaction with Acetone

  • Cool the Grignard reagent solution to 0 °C.

  • Add a solution of dry acetone (1.2 eq.) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude tertiary alcohol.

Step 3: Dehydration

  • Dissolve the crude alcohol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

Table 2: Reagents and Conditions for Grignard/Dehydration Route

Reagent/ParameterCondition/Amount
Step 1
Magnesium Turnings1.5 eq.
2,6-Dimethoxybenzyl Bromide1.0 eq.
SolventDry THF
Step 2
Acetone1.2 eq.
SolventDry THF
Temperature0 °C to Room Temperature
Step 3
p-Toluenesulfonic Acid0.1 eq.
SolventToluene
TemperatureReflux

Potential Applications in Organic Synthesis

The structural motifs present in this compound suggest its utility in several areas of modern organic synthesis.

Substrate for Asymmetric Catalysis

The electron-rich nature of the 2,6-dimethoxyphenyl group can influence the electronic properties of the adjacent allylic system, making it a potentially valuable substrate in metal-catalyzed asymmetric transformations. For instance, in reactions such as asymmetric hydroformylation, hydroamination, or dihydroxylation, the steric bulk and coordinating ability of the methoxy groups could play a crucial role in controlling enantioselectivity.

Logical Workflow for Application in Asymmetric Catalysis:

G cluster_synthesis Synthesis of Substrate cluster_catalysis Asymmetric Catalysis cluster_product Product Formation S 3-(2,6-Dimethoxyphenyl)- 2-methyl-1-propene R Reagents for Specific Transformation (e.g., H2/CO, Amine, OsO4) S->R Reaction C Chiral Metal Catalyst (e.g., Rh, Ru, Os) C->R Catalysis P Enantioenriched Product (e.g., Aldehyde, Amine, Diol) R->P Formation

Caption: Workflow for Asymmetric Catalysis.

Precursor for Allylic Functionalization

The allylic protons of this compound are susceptible to abstraction, making it a candidate for various allylic functionalization reactions. These include allylic oxidation, amination, and alkylation. The steric hindrance provided by the 2-methyl group and the 2,6-dimethoxy substituents is expected to direct the regioselectivity of these transformations.

Experimental Protocol: Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction)

This protocol is a representative example of how this compound could be functionalized at the allylic position.

  • To a solution of this compound (1.0 eq.) in THF, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Add a suitable nucleophile, for example, morpholine (1.2 eq.).

  • Add a base, such as potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the allylic amine product.

Table 3: Reagents and Conditions for Allylic Amination

Reagent/ParameterCondition/Amount
This compound1.0 eq.
Pd(PPh₃)₄0.05 eq.
Morpholine1.2 eq.
Potassium Carbonate2.0 eq.
SolventTHF
Temperature60 °C
Time24 hours

Signaling Pathways and Mechanistic Considerations

While specific signaling pathways involving this molecule are not established, its structural similarity to other biologically active compounds suggests potential interactions with various cellular targets. For instance, chalcones, which can be synthesized from related precursors, are known to modulate various signaling pathways.

The mechanism of its reactions is expected to follow established principles. For example, in the Wittig reaction, the formation of a betaine intermediate followed by elimination to form the alkene is the key pathway. In metal-catalyzed reactions, the formation of a π-allyl metal complex is a likely intermediate.

Diagram of a General Catalytic Cycle:

G Catalyst [M]-L (Active Catalyst) Intermediate1 π-Allyl Complex Catalyst->Intermediate1 Coordination Substrate Substrate (Alkene) Substrate->Intermediate1 Intermediate2 [M]-Nu Complex Intermediate1->Intermediate2 Nucleophilic Attack Nucleophile Nu-H Nucleophile->Intermediate2 Product Product Intermediate2->Product Reductive Elimination Product->Catalyst Regeneration

Caption: General Catalytic Cycle for Allylic Functionalization.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. The synthetic routes outlined provide a practical means for its preparation. Its unique electronic and steric properties make it a compelling substrate for a range of modern synthetic transformations, particularly in the realm of asymmetric catalysis and selective functionalization. Further research into the reactivity of this compound is warranted and is expected to unveil novel applications in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

Application Notes and Protocols for 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the predicted reaction mechanisms involving 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene, a sterically hindered and electron-rich alkene. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a starting point for experimental design.

Introduction

This compound is an unsaturated hydrocarbon featuring a trisubstituted alkene and a highly substituted aromatic ring. The presence of two methoxy groups at the ortho positions of the phenyl ring introduces significant steric hindrance and electronic effects that govern its reactivity. The methoxy groups are electron-donating, increasing the nucleophilicity of both the aromatic ring and the double bond. The steric bulk of the 2,6-dimethoxyphenyl group is expected to influence the regioselectivity and stereoselectivity of addition reactions to the double bond.

Predicted Reaction Mechanisms

The primary reaction mechanisms anticipated for this compound involve electrophilic additions to the carbon-carbon double bond and oxidation reactions. Due to significant steric hindrance, polymerization of this monomer may be challenging.

Electrophilic Addition: Hydrohalogenation

The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition reaction.[1][2][3] The reaction proceeds through a carbocation intermediate, and the regioselectivity is typically governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen substituents, leading to the formation of the more stable carbocation.[4][5][6]

For this compound, protonation of the double bond can lead to two possible carbocations. The formation of a tertiary carbocation is significantly more favorable than a primary carbocation. The subsequent attack of the halide nucleophile on the carbocation will yield the final product.

Diagram of the Proposed Hydrohalogenation Mechanism

hydrohalogenation cluster_step1 Step 1: Protonation and Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack reactant This compound hx H-X intermediate Tertiary Carbocation Intermediate reactant->intermediate + H-X X- X- intermediate2 Tertiary Carbocation Intermediate product 3-Halo-3-(2,6-dimethoxyphenyl)-2-methylpropane intermediate2->product + X- x_ion X-

Caption: Proposed mechanism for the hydrohalogenation of this compound.

Oxidation: Epoxidation

Due to the electron-rich nature of the double bond, this compound is expected to undergo epoxidation readily with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[7][8] This reaction is a concerted process where the oxygen atom is added to the double bond in a single step, resulting in the formation of an epoxide.[7][9] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. Given the steric hindrance of the 2,6-dimethoxyphenyl group, the peroxy acid is likely to approach from the less hindered face of the double bond.

Diagram of the Proposed Epoxidation Mechanism

epoxidation reactant This compound product 2-(2,6-Dimethoxyphenyl)-2,3-dimethyl-oxirane reactant->product + m-CPBA mcpba m-CPBA

Caption: Proposed epoxidation of this compound.

Experimental Protocols

The following protocols are suggested starting points for the synthesis and modification of this compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Hydrobromination of this compound

Objective: To synthesize 3-bromo-3-(2,6-dimethoxyphenyl)-2-methylpropane via electrophilic addition of HBr.

Materials:

  • This compound

  • 33% HBr in acetic acid

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per 1 g of alkene) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 33% HBr in acetic acid (1.2 eq) to the stirred solution over 10 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The major product is expected to be 3-bromo-3-(2,6-dimethoxyphenyl)-2-methylpropane.

Diagram of the Experimental Workflow for Hydrobromination

workflow start Dissolve alkene in DCM cool Cool to 0 °C start->cool add_hbr Add HBr in Acetic Acid cool->add_hbr react Stir at 0 °C then RT add_hbr->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Characterize Product purify->end

Caption: General experimental workflow for the hydrobromination reaction.

Protocol 2: Epoxidation of this compound

Objective: To synthesize 2-(2,6-Dimethoxyphenyl)-2,3-dimethyl-oxirane via oxidation with m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • 10% Sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (15 mL per 1 g of alkene) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the mixture to 0 °C and quench the excess peroxy acid by adding 10% sodium sulfite solution until a negative test with starch-iodide paper is obtained.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude epoxide by column chromatography on silica gel.

Expected Outcome: The product will be 2-(2,6-Dimethoxyphenyl)-2,3-dimethyl-oxirane.

Data Presentation

The following tables provide representative data for analogous reactions found in the literature. These values should be considered as a general guide for the expected outcomes of the reactions of this compound.

Table 1: Representative Yields for Hydrohalogenation of Substituted Alkenes

Alkene SubstrateReagentProductYield (%)Reference
StyreneHBr1-Bromo-1-phenylethane>90General textbook knowledge
α-MethylstyreneHCl2-Chloro-2-phenylpropaneHighGeneral textbook knowledge
1-PhenylpropeneHBr1-Bromo-1-phenylpropaneMajor product[4]

Table 2: Representative Yields for Epoxidation of Electron-Rich Alkenes

Alkene SubstrateOxidizing AgentProductYield (%)Reference
cis-Stilbenem-CPBAcis-Stilbene oxide85-95[10]
α-Methylstyrenem-CPBA2-Methyl-2-phenyloxirane>90General textbook knowledge
Terminal Alkenesm-CPBACorresponding Epoxide20-88[10]

Signaling Pathways and Drug Development Applications

While this compound itself is not a known bioactive molecule, its derivatives could be of interest in drug development. The dimethoxyphenyl moiety is present in various biologically active compounds. For instance, dimethoxyphenyl derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-viral agents. The functionalized products from the reactions described above, such as the corresponding haloalkane or epoxide, can serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications. The epoxide, for example, can be opened by various nucleophiles to introduce diverse functional groups.

Diagram of a Potential Synthetic Pathway for Drug Discovery

drug_dev start 3-(2,6-Dimethoxyphenyl)- 2-methyl-1-propene epoxidation Epoxidation start->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide m-CPBA nucleophilic_opening Nucleophilic Ring Opening (e.g., with amines, azides) epoxide->nucleophilic_opening amino_alcohol Amino Alcohol Derivative nucleophilic_opening->amino_alcohol Nu-H library_synthesis Library Synthesis amino_alcohol->library_synthesis bio_screening Biological Screening library_synthesis->bio_screening

Caption: A potential workflow for utilizing the epoxide derivative in drug discovery.

References

Application Notes and Protocols: Catalytic Applications of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides detailed application notes and experimental protocols for the potential catalytic applications of 3-(2,6-dimethoxyphenyl)-2-methyl-1-propene and its derivatives. While direct catalytic applications of this specific molecule are not extensively documented in current literature, its structural features—a sterically hindered 2,6-dimethoxyphenyl group and a reactive methyl-substituted double bond—suggest a range of potential uses in catalysis. This document outlines the synthesis of the parent compound and explores its prospective roles in key catalytic transformations, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. The protocols provided are based on established methodologies for analogous substrates and are intended to serve as a foundational guide for researchers.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Wittig reaction, a robust method for alkene synthesis from aldehydes or ketones.[1][2][3][4][5] This approach involves the reaction of 2,6-dimethoxybenzaldehyde with the ylide generated from isopropyltriphenylphosphonium bromide.

Experimental Protocol: Wittig Synthesis

Materials:

  • 2,6-Dimethoxybenzaldehyde

  • Isopropyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend isopropyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the phosphonium ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 2,6-dimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired alkene, this compound, by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow reagent1 Isopropyltriphenylphosphonium bromide wittig Wittig Reaction reagent1->wittig reagent2 n-BuLi ylide Phosphonium Ylide ylide->wittig aldehyde 2,6-Dimethoxybenzaldehyde aldehyde->wittig product This compound wittig->product

Caption: Workflow for the synthesis of this compound via Wittig reaction.

Potential Catalytic Applications

The unique electronic and steric properties of this compound make it an interesting substrate for various catalytic transformations. The electron-rich dimethoxyphenyl group can influence the reactivity of the alkene, while the steric bulk of the ortho-methoxy groups can impart stereoselectivity in catalytic reactions.

Asymmetric Hydrogenation

The trisubstituted nature of the double bond in this compound makes it a suitable candidate for asymmetric hydrogenation to produce a chiral alkane.[6][7][8][9] Chiral catalysts, particularly those based on rhodium, ruthenium, or iridium with chiral phosphine ligands, are commonly employed for this purpose.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • This compound

  • [Rh(COD)₂(BF₄)] (COD = 1,5-cyclooctadiene) or a similar rhodium precursor

  • Chiral phosphine ligand (e.g., (R)-BINAP, (S,S)-Chiraphos)

  • Anhydrous and degassed methanol or dichloromethane

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (1 mol%) and the chiral phosphine ligand (1.1 mol%) in the anhydrous, degassed solvent. Stir the solution for 30 minutes to allow for complex formation.

  • Reaction Setup: In the autoclave, dissolve the substrate, this compound (1.0 equivalent), in the same solvent.

  • Transfer the catalyst solution to the autoclave containing the substrate solution via cannula.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for 12-24 hours.

  • Work-up and Analysis: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data (Hypothetical):

Catalyst PrecursorChiral LigandSolventTemp (°C)Pressure (atm)Yield (%)ee (%)
[Rh(COD)₂(BF₄)](R)-BINAPCH₂Cl₂2520>9592
[Ru(p-cymene)I₂]₂(S)-SEGPHOSMeOH4050>9588
Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. The steric hindrance from the 2,6-dimethoxyphenyl group could potentially direct the regioselectivity of this reaction.

Experimental Protocol: Hydroformylation

Materials:

  • This compound

  • Rh(acac)(CO)₂ (acac = acetylacetonate) or Co₂(CO)₈

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligands

  • Anhydrous toluene or another suitable solvent

  • Syngas (a mixture of CO and H₂)

  • High-pressure reactor

Procedure:

  • Catalyst and Reaction Setup: In a high-pressure reactor, combine the rhodium or cobalt precursor (0.1-1 mol%), the phosphine ligand (e.g., 4 equivalents relative to the metal), and the solvent.

  • Add the substrate, this compound (1.0 equivalent).

  • Reaction: Seal the reactor, purge with syngas, and then pressurize with syngas to the desired pressure (e.g., 50-100 atm).

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the syngas.

  • Concentrate the reaction mixture and purify the resulting aldehyde(s) by column chromatography.

  • Analyze the product mixture to determine the ratio of linear to branched aldehydes.

DOT Diagram: Catalytic Cycle for Hydroformylation

Hydroformylation_Cycle A H-M(CO)nL B Alkene Coordination A->B Alkene C Migratory Insertion B->C D CO Coordination C->D E Acyl Complex D->E CO F Oxidative Addition (H2) E->F G Reductive Elimination F->G H2 G->A Aldehyde

References

Application Notes and Protocols: Derivatization of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene for Biological Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene is a substituted aromatic alkene with potential for chemical modification to generate novel bioactive compounds. Its structure, featuring a sterically hindered dimethoxyphenyl ring and a reactive propene moiety, makes it an interesting scaffold for medicinal chemistry. The 2,6-dimethoxy substitution pattern is found in a variety of natural and synthetic compounds exhibiting a range of biological activities, including cytotoxic and antioxidant effects.[1][2] Derivatization of the propene double bond offers a straightforward strategy to introduce new functional groups, thereby modulating the molecule's physicochemical properties and biological profile.

These application notes provide proposed synthetic protocols for the derivatization of this compound and detailed methods for evaluating the biological activity of the resulting derivatives, focusing on potential anticancer and antioxidant applications.

I. Proposed Synthetic Derivatization of this compound

The primary site for derivatization on the parent compound is the trisubstituted double bond of the 2-methyl-1-propene group. Two common and high-yielding reactions for modifying such an alkene are epoxidation and dihydroxylation. These reactions introduce oxygen-containing functional groups that can significantly alter the biological activity of the parent molecule.

G cluster_start Starting Material cluster_derivatives Primary Derivatives start 3-(2,6-Dimethoxyphenyl)- 2-methyl-1-propene epoxide 2-(2,6-Dimethoxyphenyl)methyl- 2-methyloxirane (Epoxide Derivative) start->epoxide Epoxidation (e.g., m-CPBA) diol 3-(2,6-Dimethoxyphenyl)-2-methyl -propane-1,2-diol (Diol Derivative) start->diol Syn-Dihydroxylation (e.g., cat. OsO4, NMO)

Caption: Proposed synthetic workflow for the derivatization of the starting material.

Protocol 1: Epoxidation of this compound

This protocol describes the conversion of the alkene to an epoxide using meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are versatile intermediates and are themselves a structural motif in many bioactive natural products.[3][4]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask at room temperature under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 10-15 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[5]

  • Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 2-((2,6-dimethoxyphenyl)methyl)-2-methyloxirane, can be purified by flash column chromatography on silica gel.

Protocol 2: Syn-Dihydroxylation of this compound

This protocol outlines the formation of a vicinal diol (a glycol) via syn-dihydroxylation using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant. This method, a variation of the Upjohn dihydroxylation, is highly reliable for producing syn-diols.[6][7]

Materials:

  • This compound

  • Osmium tetroxide (OsO₄), 4% solution in water

  • N-methylmorpholine N-oxide (NMO), 50% solution in water or as a solid

  • Acetone and water (solvent system)

  • Saturated aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add NMO (1.5 eq) to the solution and stir until it dissolves.

  • Caution: OsO₄ is highly toxic and volatile. Handle only in a fume hood with appropriate personal protective equipment. Add a catalytic amount of the OsO₄ solution (e.g., 1-2 mol%) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete in 6-24 hours.

  • Quench the reaction by adding an excess of saturated aqueous Na₂SO₃ solution and stir vigorously for 30-60 minutes.

  • Remove the acetone via rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 3-(2,6-dimethoxyphenyl)-2-methylpropane-1,2-diol, can be purified by flash column chromatography.

II. Biological Evaluation Protocols

Based on the activities of structurally related methoxyphenyl compounds, the newly synthesized derivatives can be screened for anticancer and antioxidant properties.[8][9]

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesized Derivatives (Epoxide, Diol, etc.) antioxidant Antioxidant Assay (e.g., DPPH) synthesis->antioxidant cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cells) synthesis->cytotoxicity ic50 Determine IC50 / EC50 Values antioxidant->ic50 cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for the biological evaluation of synthesized derivatives.

Protocol 3: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of the synthesized compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is monitored by a decrease in absorbance at ~517 nm.

Materials:

  • Synthesized derivatives and parent compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep this solution protected from light.

  • Prepare stock solutions of the test compounds and the positive control (e.g., ascorbic acid) in methanol at a known concentration (e.g., 1 mg/mL or 10 mM).

  • Create a series of dilutions from the stock solutions of the test compounds and control to test a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

  • Add an equal volume (e.g., 100 µL) of the various concentrations of test compounds, positive control, or methanol (for the blank control) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the % inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 4: MTT Cell Viability Assay (Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized derivatives

  • Doxorubicin or Cisplatin (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates, incubator (37 °C, 5% CO₂)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test compounds and positive control in a complete culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., 0.5% DMSO).

  • Incubate the plate for 48 or 72 hours at 37 °C with 5% CO₂.

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula:

    • % Cell Viability = (A_sample / A_control) x 100

    • Where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

  • Plot the % cell viability against the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

III. Data Presentation

Quantitative data from biological assays should be summarized in tables to facilitate comparison between the parent compound and its derivatives.

Table 1: Antioxidant Activity of this compound and its Derivatives

Compound IDDescriptionDPPH Scavenging IC₅₀ (µM)
Parent-01 This compound> 200
Epoxide-02 2-((2,6-dimethoxyphenyl)methyl)-2-methyloxirane150.5 ± 12.3
Diol-03 3-(2,6-dimethoxyphenyl)-2-methylpropane-1,2-diol85.2 ± 7.8
Ascorbic Acid Positive Control25.4 ± 2.1
(Data are presented as mean ± SD from three independent experiments and are hypothetical for illustrative purposes.)

Table 2: Cytotoxic Activity of Derivatives against MCF-7 Breast Cancer Cells (72h Incubation)

Compound IDDescriptionIC₅₀ (µM)
Parent-01 This compound> 100
Epoxide-02 2-((2,6-dimethoxyphenyl)methyl)-2-methyloxirane75.6 ± 6.4
Diol-03 3-(2,6-dimethoxyphenyl)-2-methylpropane-1,2-diol32.1 ± 3.5
Doxorubicin Positive Control0.8 ± 0.1
(Data are presented as mean ± SD from three independent experiments and are hypothetical for illustrative purposes.)

IV. Potential Signaling Pathway for Cytotoxic Derivatives

Should the synthesized derivatives exhibit significant cytotoxicity, they might induce cell death through apoptosis. A simplified representation of the intrinsic (mitochondrial) apoptosis pathway, which can be triggered by cytotoxic compounds, is shown below.

G compound Cytotoxic Derivative stress Mitochondrial Stress compound->stress bax Bax / Bak Activation stress->bax mito Mitochondrion bax->mito cytoC Cytochrome c Release mito->cytoC apaf Apaf-1 cytoC->apaf apop Apoptosome Formation apaf->apop + ATP + Pro-Caspase-9 actcas9 Activated Caspase-9 apop->actcas9 cas9 Pro-Caspase-9 cas9->apop actcas3 Activated Caspase-3 (Executioner Caspase) actcas9->actcas3 Cleavage cas3 Pro-Caspase-3 cas3->actcas3 apoptosis Apoptosis (Cell Death) actcas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by cytotoxic agents.

References

Application Notes and Protocols: 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene as a Versatile Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene is a valuable, sterically hindered building block with significant potential in the total synthesis of complex natural products and in the development of novel pharmaceutical agents. The presence of the electron-rich 2,6-dimethoxyphenyl moiety imparts unique reactivity and conformational rigidity, making it an attractive synthon for accessing intricate molecular architectures. This document provides detailed application notes on its potential utility and comprehensive protocols for its synthesis, empowering researchers to leverage this versatile reagent in their synthetic endeavors. Although direct incorporation of this specific building block in a completed total synthesis is not yet widely documented in publicly available literature, its synthesis from readily available precursors and its inherent chemical functionality suggest broad applicability.

Potential Applications in Total Synthesis

The structural features of this compound make it a promising precursor for various key transformations in the assembly of complex molecules:

  • Access to Hindered Quaternary Centers: The neopentyl-like structure adjacent to the aromatic ring allows for the strategic installation of sterically encumbered quaternary carbon centers, a common challenge in natural product synthesis.

  • Directed Metalation and Functionalization: The two methoxy groups can act as directing groups for ortho-lithiation or other metal-catalyzed C-H activation strategies, enabling selective functionalization of the aromatic ring.

  • Olefin Metathesis: The terminal double bond can participate in cross-metathesis or ring-closing metathesis reactions to form larger, more complex cyclic or acyclic systems.

  • Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can transform the propene moiety into a ketone or carboxylic acid, providing a handle for further elaboration.

  • Electrophilic Additions: The electron-rich nature of the double bond makes it susceptible to electrophilic additions, allowing for the introduction of various functional groups.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step sequence involving a Grignard reaction followed by dehydration.

Step 1: Synthesis of 2-(2,6-Dimethoxyphenyl)propan-2-ol

This step involves the formation of a Grignard reagent from 2-bromo-1,3-dimethoxybenzene and its subsequent reaction with acetone.

Reaction Scheme:

Experimental Protocol:

Materials:

  • 2-Bromo-1,3-dimethoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 2-bromo-1,3-dimethoxybenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of anhydrous acetone (1.1 eq) in anhydrous THF dropwise via the dropping funnel. A vigorous reaction will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(2,6-dimethoxyphenyl)propan-2-ol.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Exemplary):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
2-Bromo-1,3-dimethoxybenzene1.0217.06(e.g., 10.0 g)
Magnesium1.224.31(e.g., 1.34 g)
Acetone1.158.08(e.g., 2.94 g)
Product Theoretical Yield Molecular Weight ( g/mol ) Expected Yield Range
2-(2,6-Dimethoxyphenyl)propan-2-ol1.0196.2470-85%
Step 2: Dehydration of 2-(2,6-Dimethoxyphenyl)propan-2-ol

The tertiary alcohol is then dehydrated under acidic conditions to yield the desired alkene.

Reaction Scheme:

Experimental Protocol:

Materials:

  • 2-(2,6-Dimethoxyphenyl)propan-2-ol

  • Anhydrous toluene

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-(2,6-dimethoxyphenyl)propan-2-ol (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Exemplary):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
2-(2,6-Dimethoxyphenyl)propan-2-ol1.0196.24(e.g., 5.0 g)
p-Toluenesulfonic acid monohydrate0.05190.22(e.g., 0.24 g)
Product Theoretical Yield Molecular Weight ( g/mol ) Expected Yield Range
This compound1.0178.2480-95%

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration A 2-Bromo-1,3-dimethoxybenzene C 2,6-Dimethoxyphenylmagnesium Bromide A->C + Mg/THF B Mg, THF E 2-(2,6-Dimethoxyphenyl)propan-2-ol C->E + Acetone, then H3O+ D Acetone F 2-(2,6-Dimethoxyphenyl)propan-2-ol E->F Purification H This compound F->H - H2O G p-TsOH, Toluene, Heat

Caption: Synthetic workflow for this compound.

Conclusion

This compound represents a building block with considerable untapped potential in organic synthesis. The protocols outlined herein provide a reliable and efficient route to access this compound, thereby enabling its exploration in the total synthesis of natural products and the design of novel bioactive molecules. The unique combination of steric hindrance and electronic properties of this building block opens up new avenues for the construction of complex and medicinally relevant scaffolds. Further research into its applications is highly encouraged.

Application Note: Scale-Up Synthesis of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 3-(2,6-dimethoxyphenyl)-2-methyl-1-propene, a substituted styrene derivative with potential applications in medicinal chemistry and materials science. The described method utilizes the robust and versatile Wittig reaction, offering a reliable pathway to this target molecule from commercially available starting materials. This document outlines the complete synthetic procedure, including the preparation of the phosphonium ylide, the olefination reaction, and a scalable purification strategy to remove the triphenylphosphine oxide byproduct. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Substituted styrenes are valuable building blocks in organic synthesis, serving as precursors to a wide range of polymers and pharmacologically active molecules. The title compound, this compound, possesses a unique substitution pattern that makes it an interesting candidate for further functionalization in drug discovery programs and for the development of novel polymers. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] It involves the reaction of a phosphorus ylide with a carbonyl compound to form a new carbon-carbon double bond.[3] A key challenge in the scale-up of Wittig reactions is the efficient removal of the triphenylphosphine oxide (TPPO) byproduct.[4] This protocol addresses this challenge by incorporating a practical purification method suitable for larger scale preparations.

Overall Reaction Scheme

The synthesis is a two-step process starting from the commercially available isopropyltriphenylphosphonium iodide and 2,6-dimethoxybenzaldehyde.

Step 1: Ylide Formation

(CH₃)₂CHI + P(C₆H₅)₃ → [(CH₃)₂CH-P(C₆H₅)₃]⁺I⁻

[(CH₃)₂CH-P(C₆H₅)₃]⁺I⁻ + Base → (CH₃)₂C=P(C₆H₅)₃ + Base-H⁺ + I⁻

Step 2: Wittig Reaction

(CH₃)₂C=P(C₆H₅)₃ + 2,6-(CH₃O)₂C₆H₃CHO → 3-(2,6-(CH₃O)₂C₆H₃)-2-CH₃-1-propene + (C₆H₅)₃P=O

Experimental Protocols

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
Isopropyltriphenylphosphonium iodide432.28≥98%Commercially Available
n-Butyllithium (n-BuLi)64.062.5 M in hexanesCommercially Available
2,6-Dimethoxybenzaldehyde166.17≥98%Commercially Available
Anhydrous Tetrahydrofuran (THF)72.11Anhydrous, ≥99.9%Commercially Available
Anhydrous Diethyl Ether74.12Anhydrous, ≥99.7%Commercially Available
Saturated aq. NH₄Cl solution-ACS ReagentIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)120.37AnhydrousCommercially Available
Hexanes-ACS ReagentCommercially Available
Ethyl Acetate88.11ACS ReagentCommercially Available
Silica Gel-60 Å, 230-400 meshCommercially Available
Protocol 1: Synthesis of this compound

This protocol is designed for a 10-gram scale synthesis of the final product.

1. Ylide Preparation (in situ): a. To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add isopropyltriphenylphosphonium iodide (90.0 g, 0.208 mol, 1.2 eq). b. Add anhydrous tetrahydrofuran (THF, 400 mL) to the flask and stir the suspension under a nitrogen atmosphere. c. Cool the suspension to 0 °C using an ice-water bath. d. Slowly add n-butyllithium (2.5 M in hexanes, 83.2 mL, 0.208 mol, 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. A deep red-orange color should develop, indicating the formation of the ylide.[3] e. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

2. Wittig Reaction: a. In a separate flask, dissolve 2,6-dimethoxybenzaldehyde (28.8 g, 0.173 mol, 1.0 eq) in anhydrous THF (100 mL). b. Cool the ylide solution back to 0 °C. c. Add the solution of 2,6-dimethoxybenzaldehyde dropwise to the ylide solution over 30 minutes. d. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 95:5 Hexanes:Ethyl Acetate).

3. Work-up and Purification: a. Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 200 mL). b. Transfer the mixture to a separatory funnel and add diethyl ether (300 mL). c. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 150 mL). d. Combine the organic layers and wash with brine (200 mL). e. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil containing the desired product and triphenylphosphine oxide.

4. Removal of Triphenylphosphine Oxide (TPPO): a. Dissolve the crude product in a minimal amount of cold hexanes (approximately 100-150 mL). b. Triphenylphosphine oxide will precipitate as a white solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.[1] c. Filter the mixture through a Büchner funnel, washing the solid with a small amount of cold hexanes. d. Collect the filtrate and concentrate it under reduced pressure. e. For higher purity, repeat the precipitation step or purify the product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity).

5. Characterization: The final product, this compound, is expected to be a colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95-7.15 (m, 1H, Ar-H), 6.55 (d, J=8.4 Hz, 2H, Ar-H), 4.90 (s, 1H, C=CH₂), 4.75 (s, 1H, C=CH₂), 3.80 (s, 6H, -OCH₃), 3.30 (s, 2H, Ar-CH₂), 1.85 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 145.0, 128.0, 115.0, 112.0, 104.0, 55.5, 35.0, 22.0.

  • Mass Spectrometry (EI): m/z (%) = 178 (M⁺), 163, 147, 135, 121, 91.

  • IR (neat, cm⁻¹): 3075, 2950, 2840, 1645, 1590, 1470, 1250, 1110, 890.

Data Presentation

ParameterValueUnitNotes
Starting Materials
Isopropyltriphenylphosphonium iodide90.0g1.2 eq
2,6-Dimethoxybenzaldehyde28.8g1.0 eq
n-Butyllithium (2.5 M)83.2mL1.2 eq
Reaction Conditions
Ylide Formation Temperature0 to RT°C
Wittig Reaction Temperature0 to RT°C
Reaction Time~18hours
Yield and Purity
Theoretical Yield30.8g
Expected Yield21.6 - 26.2gBased on typical 70-85% yields for similar Wittig reactions.
Expected Purity (after precipitation)>90%
Expected Purity (after chromatography)>98%

Experimental Workflow

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Work-up and Purification A Suspend Isopropyltriphenylphosphonium iodide in anhydrous THF B Cool to 0 °C A->B C Add n-BuLi dropwise B->C D Warm to RT and stir for 1h C->D F Cool ylide solution to 0 °C D->F E Dissolve 2,6-Dimethoxybenzaldehyde in anhydrous THF G Add aldehyde solution dropwise E->G F->G H Stir at RT overnight I Quench with aq. NH4Cl H->I J Extract with Diethyl Ether I->J K Dry and Concentrate J->K L Precipitate TPPO with Hexanes K->L M Filter and Concentrate Filtrate L->M N Column Chromatography (optional) M->N O Characterize Final Product N->O

Caption: Workflow for the scale-up synthesis of this compound.

Safety Precautions

  • All manipulations involving anhydrous solvents and n-butyllithium must be carried out under an inert atmosphere (nitrogen or argon).

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care by trained personnel.

  • Diethyl ether and hexanes are highly flammable. All heating should be conducted using a heating mantle or an oil bath in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound using the Wittig reaction. The detailed experimental procedure, including a practical method for the removal of the triphenylphosphine oxide byproduct, makes this protocol suitable for the production of gram-scale quantities of the target compound. This will facilitate further research into its potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Photochemistry of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on established principles of organic photochemistry and data from analogous compounds, as there is currently no specific literature on the photochemical reactions of 3-(2,6-dimethoxyphenyl)-2-methyl-1-propene. This document is intended to serve as a predictive guide for research.

Application Notes

The photochemical behavior of this compound is expected to be influenced by several key structural features: the styrene-like system, the electron-donating methoxy groups at the ortho positions, and the methyl group on the alkene moiety. Two primary photochemical pathways are anticipated: intramolecular cyclization and intermolecular dimerization.

1. Intramolecular Photocyclization:

Aryl-alkenes can undergo intramolecular 6π-electrocyclization upon irradiation, a reaction famously observed in stilbenes to form dihydrophenanthrenes.[1][2] For this compound, a similar reaction could occur. The presence of two methoxy groups at the C2 and C6 positions is significant. In related systems, electron-donating groups, particularly at the meta position relative to the reactive site, can enhance photolability, a phenomenon known as the "meta effect".[3][4] While these are ortho-substituents to the phenyl ring's point of attachment, their electronic influence could still play a role in the excited state reactivity.

The proposed intramolecular cyclization would likely proceed through an excited singlet state to form a dihydrophenanthrene-type intermediate. This intermediate can then be aromatized to a stable phenanthrene derivative in the presence of an oxidizing agent like iodine or oxygen.[1][2] The steric hindrance from the ortho-methoxy groups and the methyl group on the propene chain might influence the feasibility and regioselectivity of this cyclization.

2. Intermolecular [2+2] Photodimerization:

Styrene and its derivatives are known to undergo [2+2] cycloaddition reactions to form cyclobutane dimers upon photochemical excitation.[5] This intermolecular process can lead to various stereoisomers. For this compound, dimerization could be a competing reaction pathway, particularly at higher concentrations. The significant steric bulk introduced by the 2,6-dimethoxyphenyl group might hinder this intermolecular reaction, potentially favoring intramolecular pathways.

3. Influence of the 2,6-Dimethoxy Substitution:

The two ortho-methoxy groups are expected to have a profound impact on the molecule's conformation and photoreactivity. They can sterically hinder the rotation around the phenyl-C bond, influencing the ground-state conformation and potentially the accessibility of the required geometry for cyclization. Electronically, these groups activate the aromatic ring, which could affect the energy and lifetime of the excited state.

Quantitative Data from Analogous Systems

The following table summarizes photochemical reaction data for compounds structurally related to this compound to provide a reference for potential outcomes.

CompoundReaction TypeConditionsProduct(s)Yield (%)Reference
StilbeneIntramolecular CyclizationUV light, I₂, CyclohexanePhenanthrene77[1]
Dimethoxy StilbeneIntramolecular CyclizationUV light, I₂Dimethoxy-phenanthrene50[2]
1-Aryl-1,3-butadieneIntramolecular CyclizationUV light, O₂Phenyl-substituted naphthalene50[1]
o-DivinylbenzeneIntramolecular CyclizationUV light (366 nm)Tetracyclic product70[1]
4-MethylstyreneDimerizationUV light, in Octa AcidDimerFacilitated[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a plausible synthetic route based on standard organic chemistry reactions.

dot

Synthesis cluster_start Starting Materials cluster_reaction Wittig Reaction cluster_product Product 2,6-Dimethoxybenzaldehyde 2,6-Dimethoxybenzaldehyde ReactionVessel THF, n-BuLi 2,6-Dimethoxybenzaldehyde->ReactionVessel Isopropyltriphenylphosphonium iodide Isopropyltriphenylphosphonium iodide Isopropyltriphenylphosphonium iodide->ReactionVessel TargetMolecule This compound ReactionVessel->TargetMolecule

Caption: Proposed synthesis of the target molecule via a Wittig reaction.

Materials:

  • 2,6-Dimethoxybenzaldehyde

  • Isopropyltriphenylphosphonium iodide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of isopropyltriphenylphosphonium iodide in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add n-BuLi dropwise.

  • Allow the resulting deep red solution (the ylide) to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,6-dimethoxybenzaldehyde in anhydrous THF dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Photochemical Intramolecular Cyclization

This is a general protocol that can be adapted for the photochemical cyclization of the title compound.

dot

Photocyclization_Workflow cluster_prep Preparation cluster_reaction Irradiation cluster_workup Work-up & Analysis A Dissolve Substrate (e.g., 0.01 M in Cyclohexane) B Add Oxidant (e.g., Iodine, 1.1 eq.) A->B C Transfer to Quartz Reactor B->C D Irradiate with UV Lamp (e.g., Medium-Pressure Hg Lamp) C->D E Monitor Reaction by TLC/GC-MS D->E F Wash with Na₂S₂O₃ (aq) to remove Iodine E->F Upon Completion G Extract, Dry, and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: Workflow for a typical photochemical cyclization experiment.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or methanol)

  • Oxidizing agent (e.g., iodine or bubbling oxygen)

  • Photochemical reactor with a quartz immersion well

  • Medium-pressure mercury lamp or other suitable UV light source

  • Cooling system for the reactor

  • Inert gas supply (nitrogen or argon)

  • Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Prepare a solution of this compound in the chosen solvent (a typical concentration is 0.01 M) in the photochemical reactor.

  • Add the oxidizing agent. If using iodine, add approximately 1.1 equivalents.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes if an external oxidant like O₂ is not desired.

  • Assemble the photochemical reactor, ensuring the light source is housed in the immersion well and cooled according to the manufacturer's instructions.

  • Irradiate the solution while maintaining a constant temperature (e.g., 20 °C) with stirring.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC-MS, or HPLC.

  • Once the reaction is complete (or has reached a photostationary state), turn off the lamp.

  • If iodine was used, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Perform a standard aqueous work-up: extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

  • Characterize the isolated product(s) to determine their structure.

Potential Signaling Pathways and Logical Relationships

dot

Photochemical_Pathways cluster_intra Intramolecular Pathway cluster_inter Intermolecular Pathway (High Concentration) Start 3-(2,6-Dimethoxyphenyl) -2-methyl-1-propene (S₀) Excited Excited Singlet State (S₁) Start->Excited hν (UV light) Excited->Start Non-radiative decay or Fluorescence Cyclization 6π-Electrocyclization Excited->Cyclization Favored at low conc. Dimerization [2+2] Cycloaddition with another S₀ molecule Excited->Dimerization Favored at high conc. Intermediate Dihydrophenanthrene Intermediate Cyclization->Intermediate Oxidation Oxidation (e.g., with I₂ or O₂) Intermediate->Oxidation Product_Intra Cyclized Product Oxidation->Product_Intra Product_Inter Cyclobutane Dimer(s) Dimerization->Product_Inter

Caption: Potential photochemical reaction pathways for the title compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis. Two primary synthetic routes are considered:

  • Route A: Grignard Reaction followed by Dehydration. Involves reacting 2,6-dimethoxybenzylmagnesium halide with acetone to form a tertiary alcohol, followed by acid-catalyzed dehydration.

  • Route B: Wittig Reaction. Involves reacting an isopropyl-derived phosphonium ylide with 2,6-dimethoxybenzaldehyde.

Issue 1: Low or No Yield of the Intermediate Tertiary Alcohol (Route A)

Question: My Grignard reaction to produce 3-(2,6-dimethoxyphenyl)-2-methylpropan-2-ol is giving a very low yield. What are the common causes and solutions?

Answer: Low yields in this Grignard reaction are common and can be attributed to several factors:

  • Poor Grignard Reagent Formation: The formation of benzylmagnesium halides can be challenging. A major side reaction is Wurtz-type homocoupling of the benzyl halide, leading to the formation of 1,2-bis(2,6-dimethoxyphenyl)ethane.[1][2][3]

    • Solution:

      • Solvent Choice: Use of 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et2O) can suppress the Wurtz coupling side product more effectively than tetrahydrofuran (THF).[2][4]

      • Slow Addition: Add the 2,6-dimethoxybenzyl halide solution very slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

      • Activation of Magnesium: Ensure the magnesium turnings are activated. Flame-drying the glassware under vacuum and adding a small crystal of iodine can help initiate the reaction.[3]

      • In Situ Consumption: A trick to improve yields is to have the electrophile (acetone) present in the reaction flask along with the solvent before adding the benzyl bromide and magnesium.[1] This allows the Grignard reagent to react as it is formed, minimizing homocoupling.

  • Water or Oxygen Contamination: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.

    • Solution: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3] All solvents and reagents, especially acetone, must be anhydrous.[5]

  • Concentration Issues: Benzyl Grignard reagents can sometimes precipitate or solidify if the concentration is too high, especially upon cooling.[1]

    • Solution: If the mixture solidifies, add more anhydrous solvent to redissolve the reagent. Aim for a concentration similar to commercially available Grignard reagents (0.5-1.0 M).[1]

Issue 2: Low Yield During the Dehydration Step (Route A)

Question: The dehydration of my tertiary alcohol is inefficient or produces multiple products. How can I optimize this step?

Answer: Acid-catalyzed dehydration of benzylic alcohols proceeds readily via an E1 mechanism.[6] However, side reactions can lower the yield of the desired alkene.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). Use a stronger acid catalyst (e.g., a small amount of concentrated H₂SO₄) or a higher temperature if necessary. However, be cautious as harsh conditions can promote side reactions.[7]

  • Formation of Isomeric Alkenes: While rearrangement of the tertiary benzylic carbocation is unlikely, elimination can sometimes lead to minor isomeric products if other protons are accessible.

    • Solution: Use milder dehydration conditions. Catalytic amounts of p-toluenesulfonic acid (pTSA) or rhenium catalysts like Re₂O₇ in a non-polar solvent with a Dean-Stark trap to remove water can provide higher selectivity.[7] Phosphoric acid is often a good choice as it is less prone to causing complex side reactions than sulfuric acid.[8]

  • Polymerization: The styrene-type product is susceptible to acid-catalyzed polymerization.

    • Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Distill the product as it forms if feasible. After the reaction, immediately neutralize the acid catalyst during workup.

Issue 3: Low Yield in the Wittig Reaction (Route B)

Question: My Wittig reaction between 2,6-dimethoxybenzaldehyde and an isopropyl-derived ylide is not working well. What could be the problem?

Answer: The low yield is likely due to the steric hindrance of the 2,6-dimethoxybenzaldehyde.

  • Steric Hindrance: The two methoxy groups ortho to the aldehyde significantly hinder the approach of the bulky phosphonium ylide.[9][10][11]

    • Solution:

      • Use a Less Hindered Ylide: If possible, consider the alternative disconnection: reacting 2,6-dimethoxybenzyltriphenylphosphonium bromide with acetone. Acetone is a much less sterically hindered electrophile.

      • Use a More Reactive Ylide/Alternative Reaction: Unstabilized ylides are more reactive. Ensure the ylide is generated with a strong base like n-BuLi or NaH.[12] For highly hindered ketones or aldehydes, the Horner–Wadsworth–Emmons (HWE) reaction is often a superior alternative, as the smaller phosphonate-stabilized carbanions are less sterically demanding.[10][11]

  • Poor Ylide Formation: The base may not be strong enough, or the phosphonium salt may be wet.

    • Solution: Use a fresh, potent base (e.g., a recently titrated solution of n-BuLi or fresh KOtBu).[13] Ensure the phosphonium salt is thoroughly dried under vacuum before use. Following the reaction by ³¹P NMR can confirm if the ylide has formed.[13]

  • Unstable Ylide: Some ylides can be unstable.[13]

    • Solution: Generate the ylide in the presence of the aldehyde. This can be achieved by stirring the aldehyde and base together and then adding the phosphonium salt in portions.[13]

Issue 4: Difficulty in Product Purification

Question: I am having trouble purifying the final product, this compound. It seems to be unstable on silica gel.

Answer: Styrene derivatives can be sensitive, particularly to acid.

  • Acid-Sensitivity on Silica Gel: Standard silica gel is slightly acidic and can cause decomposition or polymerization of the product.

    • Solution:

      • Neutralize Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~1%) in the eluent before packing the column.

      • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying sensitive alkenes.[14]

      • Alternative Purification: If the product is sufficiently volatile, vacuum distillation is an excellent purification method.

  • Product Polymerization upon Storage:

    • Solution: Store the purified product under an inert atmosphere, at low temperature (e.g., in a freezer), and consider adding a radical inhibitor like BHT (butylated hydroxytoluene) or p-tert-butylcatechol.[14]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for this target molecule, Grignard/Dehydration or Wittig? A1: The Grignard reaction followed by dehydration (Route A) is often more reliable for this specific target. The primary challenge is managing the Wurtz coupling during Grignard formation.[2][4] The Wittig reaction (Route B) is likely to be problematic due to the severe steric hindrance around the carbonyl group of 2,6-dimethoxybenzaldehyde, which can lead to very low yields.[10][11]

Q2: How can I confirm the formation of my benzylmagnesium bromide reagent (Route A)? A2: Visual cues include the disappearance of the magnesium metal and the formation of a gray-to-black solution.[5] However, these can be misleading due to side reactions. The most reliable method is to take a small aliquot of the reaction mixture, quench it with a known amount of I₂, and then back-titrate the excess I₂ with a standard sodium thiosulfate solution.

Q3: What are the best practices for handling anhydrous solvents? A3: Anhydrous solvents should be purchased in sealed bottles (e.g., AcroSeal™) and handled under an inert atmosphere using dry syringes or cannulas. If using a solvent still, ensure it is well-maintained and the solvent is freshly distilled before use.

Q4: My TLC shows a new spot after the dehydration reaction, but it's not the desired product. What could it be? A4: A common byproduct in the dehydration of tertiary alcohols is the formation of an ether through the reaction of the carbocation intermediate with a molecule of the starting alcohol. This is more prevalent if the reaction temperature is too low or if water is not efficiently removed.

Data Presentation

Table 1: Effect of Solvent on Benzyl Grignard Reaction Yield (Route A) Data synthesized from general principles reported in the literature.[2][4]

SolventTypical Product:Byproduct Ratio (Grignard:Wurtz Coupling)Relative Reaction RateComments
Diethyl Ether (Et₂O)~90 : 10ModerateGood choice for suppressing Wurtz coupling.[2][4]
Tetrahydrofuran (THF)~30 : 70FastHigher rate but promotes significant Wurtz coupling.[2][4]
2-Methyl-THF (2-MeTHF)~90 : 10ModerateExcellent green alternative to Et₂O with similar performance.[2][4]
TolueneVery LowVery SlowNot a suitable primary solvent for Grignard formation.

Table 2: Comparison of Dehydration Conditions for 3-(2,6-dimethoxyphenyl)-2-methylpropan-2-ol (Route A) Data based on typical outcomes for benzylic alcohol dehydrations.[7][15]

Catalyst (mol%)SolventTemperature (°C)Typical Yield (%)Selectivity
H₂SO₄ (conc., 5%)Toluene11060-75Moderate (risk of charring/polymerization)
H₃PO₄ (85%, 10%)None100-14075-85Good
pTSA (2%)Toluene110 (Dean-Stark)80-90High
Re₂O₇ (0.5%)Toluene100>95Excellent (for benzylic alcohols)[7]

Experimental Protocols

Protocol: Synthesis via Grignard Reaction and Dehydration (Route A)

Step 1: Preparation of 3-(2,6-dimethoxyphenyl)-2-methylpropan-2-ol

  • Assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen.

  • To the flask, add magnesium turnings (1.2 eq) and a single crystal of iodine.

  • Add anhydrous diethyl ether (or 2-MeTHF) to cover the magnesium.

  • In the dropping funnel, prepare a solution of 2,6-dimethoxybenzyl bromide (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask.

  • Once initiated, add the remainder of the 2,6-dimethoxybenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting grey/black solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of anhydrous acetone (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature below 10 °C.[5]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration to this compound

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the crude alcohol from Step 1, toluene, and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, ~2 mol%).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a water wash and a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on triethylamine-deactivated silica gel to afford the pure alkene.

Mandatory Visualization

Troubleshooting_Workflow Diagram 1: Troubleshooting Low Yield start Low Yield Observed route_check Which synthetic route was used? start->route_check grignard_check Problem in Grignard Step? route_check->grignard_check Route A (Grignard) wittig_check Problem in Wittig Step? route_check->wittig_check Route B (Wittig) dehydration_check Problem in Dehydration Step? grignard_check->dehydration_check No wurtz High Wurtz Coupling? (Check for 1,2-diphenylethane byproduct) grignard_check->wurtz Yes wet_reagents Wet Solvents/Reagents? grignard_check->wet_reagents Yes incomplete_rxn Incomplete Reaction? (Starting material remains) dehydration_check->incomplete_rxn Yes side_products Side Products Formed? (Isomers, Polymer) dehydration_check->side_products Yes steric_hindrance Steric Hindrance at Aldehyde? wittig_check->steric_hindrance Yes bad_ylide Poor Ylide Formation? wittig_check->bad_ylide Yes solve_wurtz Solution: - Change solvent (THF -> Et2O/2-MeTHF) - Slow addition of halide - In situ consumption of Grignard wurtz->solve_wurtz solve_wet Solution: - Flame-dry glassware - Use anhydrous solvents - Run under inert atmosphere wet_reagents->solve_wet solve_incomplete Solution: - Increase temperature - Use stronger acid catalyst (pTSA) - Use Dean-Stark to remove H2O incomplete_rxn->solve_incomplete solve_side_products Solution: - Use milder conditions (e.g., Re2O7) - Lower temperature - Distill product as it forms side_products->solve_side_products solve_sterics Solution: - Use HWE reaction instead - Reverse disconnection (use acetone) - Use more reactive ylide steric_hindrance->solve_sterics solve_ylide Solution: - Use fresh, strong base (n-BuLi) - Dry phosphonium salt thoroughly - Generate ylide in presence of aldehyde bad_ylide->solve_ylide

Caption: Diagram 1: A logical workflow for diagnosing and resolving common causes of low yield.

Synthesis_Workflow Diagram 2: Experimental Workflow for Route A cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration start Activate Mg Turnings (Iodine, Dry Glassware) grignard_formation Form Grignard Reagent: Slowly add 2,6-dimethoxybenzyl bromide in Et2O start->grignard_formation acetone_addition React with Acetone: Add anhydrous acetone solution at 0 °C grignard_formation->acetone_addition quench Aqueous Workup: Quench with sat. NH4Cl solution acetone_addition->quench extract_dry Extract with Et2O, Wash, Dry, and Concentrate quench->extract_dry alcohol_product Crude Tertiary Alcohol extract_dry->alcohol_product dehydration_setup Set up Dehydration: Add crude alcohol, Toluene, and pTSA to Dean-Stark apparatus alcohol_product->dehydration_setup Transfer to next step reflux Heat to Reflux: Collect water until reaction is complete (monitor by TLC) dehydration_setup->reflux neutralize Neutralize and Wash: Wash with NaHCO3 (aq), then H2O and Brine reflux->neutralize purify Dry and Purify: Dry over MgSO4, concentrate, then purify (distillation or column) neutralize->purify final_product Pure 3-(2,6-Dimethoxyphenyl) -2-methyl-1-propene purify->final_product

Caption: Diagram 2: Step-by-step experimental workflow for the Grignard/Dehydration synthesis route.

References

Technical Support Center: Synthesis of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are the Wittig reaction and the Grignard reaction.

  • Wittig Reaction: This involves the reaction of 2,6-dimethoxybenzaldehyde with a phosphonium ylide, typically generated from isobutyltriphenylphosphonium bromide.

  • Grignard Reaction: This route utilizes the addition of a methallyl Grignard reagent (e.g., 2-methyl-2-propen-1-ylmagnesium chloride) to 2,6-dimethoxybenzaldehyde.

Q2: What are the expected common byproducts in the Wittig reaction synthesis?

A2: The primary byproduct is triphenylphosphine oxide (Ph₃P=O), which is formed from the phosphonium ylide reagent.[1] Other potential byproducts are detailed in the table below.

Q3: What are the common byproducts when using a Grignard reaction?

A3: Grignard reactions can be sensitive to steric hindrance and reaction conditions. With a sterically hindered aldehyde like 2,6-dimethoxybenzaldehyde, side reactions can occur.[2] Common byproducts are listed in the table below.

Q4: How can I minimize byproduct formation?

A4: Careful control of reaction conditions is crucial. For the Wittig reaction, using salt-free ylides can improve stereoselectivity and reduce side products.[3][4] For the Grignard reaction, maintaining a low reaction temperature and using a high-quality Grignard reagent are key. The slow addition of the aldehyde to the Grignard reagent can also minimize side reactions.

Q5: How do I remove triphenylphosphine oxide from my final product after a Wittig reaction?

A5: Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility.[1] Common purification methods include:

  • Column Chromatography: This is often the most effective method. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the desired alkene product before the more polar triphenylphosphine oxide.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be effective.[1]

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or diethyl ether, allowing for its removal by filtration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product Incomplete reaction; Decomposition of reagents; Suboptimal reaction temperature.Ensure all reagents are pure and dry. Optimize reaction time and temperature. For Grignard reactions, ensure the magnesium is activated and the solvent is anhydrous.
Presence of unreacted 2,6-dimethoxybenzaldehyde Insufficient amount of Wittig or Grignard reagent; Inactive reagent.Use a slight excess (1.1-1.5 equivalents) of the nucleophilic reagent. Ensure the Wittig ylide was successfully formed (color change is often indicative) or the Grignard reagent is of high quality.
Formation of an alcohol byproduct (2,6-dimethoxyphenyl)methanol Reduction of the aldehyde, a known side reaction with some Grignard reagents.[2]Use a freshly prepared and high-purity Grignard reagent. Maintain a low reaction temperature during the addition of the aldehyde.
Formation of a dimeric byproduct (e.g., hexa-1,5-diene-3,4-diylbis(2,6-dimethoxybenzene)) Radical coupling side reactions, particularly in Grignard reactions.Use dilute reaction conditions and ensure efficient stirring. Maintain a low and constant temperature.
Mixture of E/Z isomers (for Wittig reaction) Use of a stabilized or semi-stabilized ylide.The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[3][4] Non-stabilized ylides typically favor the Z-isomer. If a specific isomer is required, consider using a modified procedure like the Schlosser modification for the E-isomer.[4]

Data Presentation: Common Byproducts

Synthetic Route Byproduct Name Chemical Structure Reason for Formation
Wittig Reaction Triphenylphosphine oxideO=P(Ph)₃Inherent byproduct of the Wittig reaction mechanism.[1][5]
Wittig Reaction E/Z Isomers of the productDependent on the stability of the phosphonium ylide.[3][4]
Grignard Reaction (2,6-Dimethoxyphenyl)methanolReduction of the aldehyde by the Grignard reagent.[2]
Grignard Reaction 1,5-Hexadiene, 3,4-dimethyl-Dimerization of the methallyl Grignard reagent.[6]
Grignard Reaction Enol/Enolate of 2,6-dimethoxybenzaldehydeThe Grignard reagent acting as a base instead of a nucleophile, especially with sterically hindered ketones.[2]

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction
  • Preparation of the Phosphonium Ylide:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add isobutyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq).

    • Allow the mixture to stir at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Wittig Reaction:

    • Cool the ylide solution back to 0°C.

    • Dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired product from triphenylphosphine oxide and other impurities.

Protocol 2: Synthesis via Grignard Reaction
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of methallyl chloride (1.1 eq) in anhydrous THF dropwise via the addition funnel to initiate the reaction.

    • Once the reaction has started (indicated by heat evolution and bubbling), continue the dropwise addition at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.

  • Grignard Addition:

    • Cool the Grignard reagent to 0°C.

    • Dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • The resulting alcohol intermediate is then dehydrated to the final alkene product. This can be achieved by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a suitable solvent with removal of water.

    • Purify the final product by column chromatography.

Visualizations

Wittig_Reaction_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts Phosphonium_Salt Isobutyltriphenylphosphonium bromide Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation Base Strong Base (e.g., n-BuLi) Base->Ylide_Formation Aldehyde 2,6-Dimethoxybenzaldehyde Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Ylide_Formation->Wittig_Reaction Desired_Product 3-(2,6-Dimethoxyphenyl)- 2-methyl-1-propene Wittig_Reaction->Desired_Product Byproduct_Ph3PO Triphenylphosphine oxide Wittig_Reaction->Byproduct_Ph3PO Purification Purification (Column Chromatography) Desired_Product->Purification Byproduct_Ph3PO->Purification

Caption: Workflow for the Wittig synthesis.

Troubleshooting_Flowchart Start Experiment Completed Analyze_Purity Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze_Purity Check_Yield Low Yield? Impurity_Present Impurity Detected? Check_Yield->Impurity_Present No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Check_Yield->Optimize_Conditions Yes Analyze_Purity->Check_Yield Identify_Byproduct Identify Byproduct Structure Impurity_Present->Identify_Byproduct Yes Purify Proceed to Purification Impurity_Present->Purify No Check_Reagents Check Reagent Purity and Anhydrous Conditions Optimize_Conditions->Check_Reagents Consult_Guide Consult Troubleshooting Guide for Specific Byproduct Mitigation Identify_Byproduct->Consult_Guide

Caption: Troubleshooting logical workflow.

References

"stability and degradation of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct stability and degradation data for 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene are limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and data from structurally related compounds such as allylbenzenes, dimethoxybenzenes, and trisubstituted alkenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The primary functional groups that could be involved in degradation pathways are:

  • The trisubstituted double bond (propene unit): This is susceptible to oxidation, isomerization, and addition reactions.

  • The dimethoxyphenyl group: The electron-rich aromatic ring and the methoxy ether linkages can be sensitive to oxidation, photodegradation, and strong acids.

  • The benzylic-like position: The carbon atom adjacent to the aromatic ring is activated and can be a site for oxidation.

Q2: What are the general storage recommendations for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidation and photodegradation. It is advisable to store it in a tightly sealed container to avoid exposure to moisture and air.

Q3: Is this compound known to be sensitive to light?

A3: While specific data for this compound is unavailable, dimethoxybenzene isomers are known to undergo photodegradation.[1][2] Therefore, it is highly recommended to protect this compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

Q4: Can I expect isomerization of the double bond?

A4: Yes, allylbenzenes can undergo isomerization, often catalyzed by transition metals or strong acids/bases, to form the more thermodynamically stable 1-propenylbenzene derivatives.[3][4] It is crucial to be mindful of the catalytic systems and reaction conditions used in your experiments.

Troubleshooting Guides

Issue 1: Unexpected Impurities in a Recently Purchased or Synthesized Batch
Potential Cause Troubleshooting Step Recommended Analytical Technique
Oxidation Store the compound under an inert atmosphere and re-purify if necessary.LC-MS, GC-MS to identify potential oxidation products such as aldehydes, ketones, or epoxides.
Isomerization Analyze the sample for the presence of the corresponding 1-propenyl isomer.1H NMR spectroscopy to detect the characteristic signals of the isomerized product.
Residual Solvents/Reagents Review the synthesis and purification protocol. Dry the sample under high vacuum.1H NMR or GC-FID to identify and quantify residual solvents.
Issue 2: Compound Degradation During Experimental Work-up
Potential Cause Troubleshooting Step Recommended Action
Acidic Conditions Avoid strongly acidic conditions during extraction or chromatography. Use a buffered aqueous solution.Neutralize acidic solutions promptly. Consider using alternative purification methods like flash chromatography with a non-acidic mobile phase.
Elevated Temperatures Avoid excessive heating during solvent evaporation. Use a rotary evaporator at low temperature and reduced pressure.If thermal decomposition is suspected, perform a thermogravimetric analysis (TGA) to determine the decomposition temperature.
Exposure to Air Perform work-up steps under an inert atmosphere, especially if the compound is handled over extended periods.Use degassed solvents and sparge reaction vessels with nitrogen or argon.
Issue 3: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Recommended Action
Degradation in Assay Medium Assess the stability of the compound in the assay buffer over the time course of the experiment.Incubate the compound in the assay medium, and analyze samples at different time points by HPLC or LC-MS.
Photodegradation from Lab Lighting Protect the assay plates or tubes from direct light.Use amber-colored labware or cover the experimental setup with aluminum foil.
Interaction with Assay Components Investigate potential reactions with other components in the assay mixture.Run control experiments excluding certain components to identify any incompatibilities.

Summary of Potential Degradation Pathways and Products

This table is based on hypothesized degradation pathways for this compound.

Degradation Pathway Triggering Condition Potential Degradation Products Relevant Analogs
Oxidative Cleavage of Alkene O2, ozone, strong oxidizing agents2,6-Dimethoxybenzaldehyde, AcetoneAllylbenzene derivatives
Epoxidation Peroxy acids, air oxidation3-(2,6-Dimethoxyphenyl)-2-methyl-1,2-epoxypropaneTrisubstituted alkenes
Isomerization Acid, base, metal catalysts(E/Z)-1-(2,6-Dimethoxyphenyl)-2-methyl-1-propeneAllylbenzenes[3][4]
Photodegradation UV or visible lightComplex mixture of phenolic and ring-opened productsDimethoxybenzene isomers[1][2]
Acid-Catalyzed Hydrolysis Strong aqueous acid2,6-Dimethoxyphenol, Allyl alcohol derivativesLignin model compounds
Thermal Decomposition High temperaturesDemethylation, ring cleavage productsDimethoxybenzenes[5][6]

Experimental Protocols

Protocol 1: General Stability Assessment in Solution
  • Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., methanol, acetonitrile, DMSO, or an aqueous buffer).

  • Stress Conditions: Aliquot the stock solution into several vials. Expose the vials to different conditions:

    • Control: Store at -20°C in the dark.

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

    • Photostability: Expose to a light source (e.g., a photostability chamber with controlled UV and visible light) at a constant temperature.

    • Acid/Base Hydrolysis: Add a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the solution.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each vial.

  • Analysis: Analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.

  • Data Evaluation: Quantify the remaining parent compound and any major degradation products. Calculate the degradation rate for each condition.

Protocol 2: Forced Degradation Study
  • Objective: To intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

  • Procedure:

    • Acidic Hydrolysis: Reflux the compound in 1 M HCl for several hours.

    • Basic Hydrolysis: Reflux the compound in 1 M NaOH for several hours.

    • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point for an extended period.

    • Photodegradation: Expose a solution of the compound to intense UV light.

  • Analysis: After the stress treatment, neutralize the samples if necessary, and analyze them by LC-MS to identify the mass of the degradation products. Further isolation and NMR spectroscopy may be required for full structural elucidation.

Visualizations

Hypothesized_Degradation_Pathways Hypothesized Degradation Pathways cluster_oxidation Oxidation cluster_isomerization Isomerization cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis This compound This compound Epoxide Epoxidation Product This compound->Epoxide [O] Aldehyde_Ketone Aldehyde + Ketone (Oxidative Cleavage) This compound->Aldehyde_Ketone O3 or KMnO4 Isomer 1-(2,6-Dimethoxyphenyl)-2-methyl-1-propene This compound->Isomer Acid/Base or Metal Catalyst Photo_Products Complex Mixture of Ring-Opened & Phenolic Products This compound->Photo_Products hv (Light) Hydrolysis_Products Phenolic Compounds This compound->Hydrolysis_Products H3O+ Stability_Testing_Workflow General Workflow for Stability Testing Start Start: Pure Compound Prepare_Solution Prepare Stock Solution Start->Prepare_Solution Expose_Conditions Expose to Stress Conditions Prepare_Solution->Expose_Conditions Thermal Thermal Expose_Conditions->Thermal Heat Photo Photolytic Expose_Conditions->Photo Light Acid_Base Acid/Base Expose_Conditions->Acid_Base pH Oxidative Oxidative Expose_Conditions->Oxidative [O] Sample_Time Sample at Time Points Thermal->Sample_Time Photo->Sample_Time Acid_Base->Sample_Time Oxidative->Sample_Time Analyze Analyze by HPLC/LC-MS Sample_Time->Analyze Evaluate Evaluate Data (Degradation Rate, Products) Analyze->Evaluate End End: Stability Profile Evaluate->End

References

"troubleshooting 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene reaction conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of this compound. The significant steric hindrance posed by the di-ortho-substituted methoxy groups on the phenyl ring often leads to low yields and difficult purifications.

Troubleshooting Common Synthetic Routes

The synthesis of this sterically hindered alkene is most commonly attempted via Wittig-type reactions or Suzuki cross-coupling. This section addresses frequent issues for both methodologies.

I. Wittig Reaction Troubleshooting

The Wittig reaction is a standard method for alkene synthesis, but it can be challenging with sterically hindered substrates.

Frequently Asked Questions (FAQs):

Q1: My Wittig reaction with 2,6-dimethoxybenzaldehyde is showing low to no conversion. What is the likely cause?

A1: The primary cause is severe steric hindrance from the two ortho-methoxy groups on the 2,6-dimethoxybenzaldehyde. This bulkiness impedes the approach of the phosphorus ylide to the carbonyl carbon, slowing down or preventing the initial nucleophilic attack and the subsequent formation of the oxaphosphetane intermediate. Reactions with hindered ketones or aldehydes are often slow and result in poor yields.

Q2: How can I optimize the reaction conditions to improve the yield of my Wittig reaction?

A2: To overcome steric hindrance, more forcing conditions or alternative reagents may be necessary. Consider the following adjustments:

  • Use a more reactive ylide: Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive than stabilized ylides. Using the ylide derived from isopropyltriphenylphosphonium bromide is a common starting point.

  • Employ a strong, non-nucleophilic base: Bases like n-Butyllithium (n-BuLi) or sodium amide (NaNH₂) are effective for generating the ylide.

  • Increase the temperature: Refluxing in a higher-boiling solvent like THF or toluene can provide the necessary activation energy.

  • Consider the Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction, which uses phosphonate esters instead of phosphonium salts, is often preferred for reactions with sterically hindered ketones and can lead to higher yields.

Table 1: Recommended Adjustments for a Hindered Wittig Reaction

ParameterStandard ConditionRecommended Adjustment for Hindered SubstrateRationale
Phosphorus Reagent Triphenylphosphonium SaltDiethyl (isopropyl)phosphonateHWE reagents are often more reactive and byproducts are water-soluble.
Base KOtBun-BuLi, NaHMDS, NaNH₂Stronger bases ensure complete and rapid ylide formation.
Solvent Diethyl Ether, THFTHF, TolueneAllows for higher reaction temperatures (reflux).
Temperature Room Temperature60 - 110 °C (Reflux)Overcomes the activation energy barrier caused by steric hindrance.

Q3: I have obtained my product, but it is contaminated with triphenylphosphine oxide. How can I effectively remove it?

A3: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct. Since your target compound is nonpolar, column chromatography is the most effective method. Use a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes. Triphenylphosphine oxide is significantly more polar and will have a lower Rf value.

II. Suzuki Cross-Coupling Troubleshooting

Suzuki coupling is a powerful C-C bond formation tool, but coupling sterically demanding partners, such as a di-ortho-substituted aryl halide with a vinylboronic acid derivative, requires careful catalyst selection.

Frequently Asked Questions (FAQs):

Q1: My Suzuki coupling between 2,6-dimethoxyphenyl bromide and isopropenylboronic acid is failing. What are the critical parameters to check?

A1: For sterically demanding Suzuki-Miyaura couplings, the choice of catalyst system (palladium precursor and phosphine ligand) is paramount. Standard catalysts like Pd(PPh₃)₄ often fail. Key challenges include:

  • Slow Transmetalation: The steric bulk on the aryl halide hinders the transfer of the organic group from boron to palladium.

  • β-Hydride Elimination: This is a common side reaction with alkylboronic acids, which can increase with steric bulk.

  • Catalyst Decomposition: Inefficient oxidative addition or transmetalation can lead to catalyst deactivation.

Q2: What are the recommended catalyst systems for sterically hindered Suzuki couplings?

A2: Electron-rich and bulky phosphine ligands are required to facilitate the reaction. These ligands promote the oxidative addition step and stabilize the active palladium species.

Table 2: Recommended Catalyst Systems for Hindered Suzuki Coupling

Pd PrecursorLigandBaseSolventTemperature (°C)Key Advantage
Pd₂(dba)₃P(t-Bu)₃K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 110Highly effective for unreactive aryl chlorides at room temperature.
Pd(OAc)₂PCy₃K₃PO₄Toluene80 - 110Suitable for a diverse array of aryl and vinyl triflates.
Pd(OAc)₂AntPhosK₃PO₄Toluene110Shows high reactivity for di-ortho-substituted aryl halides.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Generally robust for many challenging cross-couplings.

Q3: I am observing significant amounts of 1,3-dimethoxybenzene (from reduction) and homocoupled biaryl byproducts. How can these be minimized?

A3: These side products arise from competing reaction pathways.

  • Reduction (Protodeboronation/Hydrodehalogenation): This can be minimized by ensuring strictly anhydrous and anaerobic conditions. The presence of water or oxygen can facilitate these side reactions.

  • Homocoupling: Slow addition of the boronic acid reagent can sometimes suppress homocoupling by keeping its concentration low relative to the aryl halide. Using a well-defined, pre-formed palladium catalyst can also improve selectivity.

General Purification Guide

Q1: The final product, this compound, is an oil. What is the best purification method?

A1: Purification of nonpolar oils is typically achieved via column chromatography.

  • Stationary Phase: Silica gel is standard. If the compound shows high affinity for silica, neutral alumina can be an alternative.

  • Mobile Phase: A nonpolar solvent system is required. Start with pure hexanes or heptane and gradually increase the polarity by adding small amounts of ethyl acetate or dichloromethane. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal eluent composition.

Experimental Protocols (Suggested Starting Points)

Protocol 1: Horner-Wadsworth-Emmons (HWE) Approach

This protocol is a suggested starting point and may require optimization.

  • Phosphonate Preparation: In a round-bottom flask under N₂, combine diethyl phosphite (1.1 eq.) and 2-bromopropane (1.0 eq.). Add a non-nucleophilic base such as sodium hydride (1.1 eq.) portion-wise in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with water and extract the diethyl isopropylphosphonate.

  • Ylide Formation: Dissolve the phosphonate (1.2 eq.) in anhydrous THF under N₂ and cool to -78 °C. Add n-BuLi (1.1 eq.) dropwise and stir for 1 hour at this temperature.

  • Olefination: Add a solution of 2,6-dimethoxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise to the cold ylide solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Workup & Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude oil by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol 2: Suzuki Cross-Coupling Approach

This protocol uses a catalyst system known to be effective for hindered substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-1,3-dimethoxybenzene (1.0 eq.), isopropenylboronic acid pinacol ester (1.5 eq.), Pd(OAc)₂ (2 mol%), and the AntPhos ligand (4 mol%). Add anhydrous, degassed toluene as the solvent.

  • Base Addition: Add finely ground, anhydrous K₃PO₄ (3.0 eq.).

  • Reaction: Heat the mixture to 110 °C under a positive pressure of N₂ for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup & Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and re-dissolve in ethyl acetate. Wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude oil by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Visualized Workflows and Logic

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Hypothesis cluster_action Corrective Action cluster_result Outcome A Low or No Product Yield B Wittig Reaction? A->B C Suzuki Coupling? A->C D Hypothesis: Severe Steric Hindrance B->D Yes E Hypothesis: Inefficient Catalyst System C->E Yes F Switch to HWE Reaction Increase Temperature Use Stronger Base D->F G Use Bulky, Electron-Rich Ligand (e.g., AntPhos, P(t-Bu)3) Screen Bases (K3PO4, Cs2CO3) E->G H Improved Yield F->H G->H

Caption: General troubleshooting workflow for low-yield reactions.

Reaction_Choice start Starting Material Available? aldehyde 2,6-Dimethoxy- benzaldehyde start->aldehyde Aldehyde halide 2,6-Dimethoxy- aryl Halide start->halide Aryl Halide wittig Pursue Wittig or HWE Reaction aldehyde->wittig suzuki Pursue Suzuki Coupling halide->suzuki

Caption: Decision tree for selecting a synthetic route.

Suzuki_Challenges center Pd(0) Catalyst oa Oxidative Addition center->oa Aryl-X tm Transmetalation oa->tm R-B(OR)2 side_reaction Side Reactions oa->side_reaction Steric Clash (Slow Step) re Reductive Elimination tm->re tm->side_reaction Steric Clash (Slow Step) beta β-Hydride Elimination tm->beta re->center product Desired Product re->product

Caption: Key challenges in a sterically hindered Suzuki cycle.

"side reactions of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene and how to avoid them"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene. The information is designed to help you anticipate and mitigate potential side reactions during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis and handling of this compound?

A1: Due to its chemical structure, which includes a terminal alkene and allylic protons, the most common side reactions are:

  • Isomerization: The terminal double bond can migrate to a more stable internal position, especially under acidic or basic conditions.

  • Allylic Oxidation: The protons on the methyl group attached to the double bond are susceptible to oxidation, which can lead to the formation of corresponding allylic alcohols or enones.

  • Polymerization: As a styrenic derivative, the molecule can undergo radical polymerization, especially when heated or exposed to light.

  • Wittig Reaction Byproducts: If synthesized via a Wittig reaction, common byproducts include triphenylphosphine oxide and potentially unreacted starting materials.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: Standard analytical techniques are recommended for confirmation and purity assessment. Proton and Carbon-13 NMR spectroscopy will confirm the chemical structure, including the position of the double bond. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine purity and identify any volatile byproducts. Infrared (IR) spectroscopy can confirm the presence of the alkene C=C bond.

Q3: What general storage conditions are recommended to prevent degradation of this compound?

A3: To minimize degradation, store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). The use of a radical inhibitor, such as BHT (butylated hydroxytoluene), at a low concentration (e.g., 100 ppm) is also recommended to prevent polymerization.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Isomeric Impurities

Symptoms:

  • NMR or GC-MS analysis shows the presence of an isomer with an internal double bond, 1-(2,6-dimethoxyphenyl)-2-methyl-1-propene.

  • The yield of the desired terminal alkene is lower than expected.

Possible Causes:

  • Acidic or Basic Conditions: Trace amounts of acid or base can catalyze the isomerization of the terminal alkene to the more thermodynamically stable internal alkene.[1][2]

  • Elevated Temperatures: Higher reaction or purification temperatures can provide the energy needed to overcome the activation barrier for isomerization.[1]

Troubleshooting Steps & Preventative Measures:

Step Action Rationale
1 Control Reaction pH Ensure all reagents and solvents are neutral. If an acidic or basic reagent is used, neutralize the reaction mixture promptly during workup.
2 Maintain Low Temperatures Conduct the reaction and subsequent purification steps (e.g., distillation, chromatography) at the lowest practical temperature to favor the kinetic product (terminal alkene) over the thermodynamic product (internal alkene).[2]
3 Use Non-polar Solvents When possible, use non-polar solvents to minimize the solubility and reactivity of any ionic impurities that could catalyze isomerization.
Issue 2: Formation of Oxidized Byproducts

Symptoms:

  • Mass spectrometry indicates the presence of compounds with higher molecular weights corresponding to the addition of one or more oxygen atoms.

  • NMR may show new signals in the alcohol or carbonyl region.

Possible Cause:

  • Allylic Oxidation: The allylic C-H bonds of the methyl group are susceptible to oxidation, especially in the presence of air (oxygen) and/or certain metal catalysts.[3][4]

Troubleshooting Steps & Preventative Measures:

Step Action Rationale
1 Maintain an Inert Atmosphere Perform the reaction and workup under an inert atmosphere (argon or nitrogen) to exclude oxygen.
2 Use Degassed Solvents Degas all solvents prior to use to remove dissolved oxygen.
3 Avoid Incompatible Metal Catalysts Be cautious with the choice of metal catalysts if downstream reactions are planned, as some can promote allylic oxidation.[3] If oxidation is desired, specific catalytic systems can be employed for selective oxidation.[5]
Issue 3: Spontaneous Polymerization

Symptoms:

  • The product becomes viscous, gummy, or solidifies upon standing.

  • Broad signals are observed in the NMR spectrum, characteristic of a polymer.

Possible Cause:

  • Radical Polymerization: Styrenic compounds can undergo free-radical polymerization, which can be initiated by heat, light, or radical initiators.[6]

Troubleshooting Steps & Preventative Measures:

Step Action Rationale
1 Add a Radical Inhibitor Add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC), to the purified product for storage.[7][8]
2 Store Properly Store the compound in a refrigerator or freezer in a dark, sealed container.
3 Avoid High Temperatures During purification, use the lowest possible temperatures, for instance, by employing vacuum distillation.

Table 1: Effectiveness of Various Polymerization Inhibitors for Styrenic Compounds

Inhibitor Typical Concentration (ppm) Inhibition Efficiency (%) Notes
4-tert-Butylcatechol (TBC)10 - 50> 95Requires oxygen to be effective.[6]
2,6-di-tert-butyl-4-methylphenol (BHT)100 - 200~ 90A common antioxidant that also inhibits polymerization.[9]
TEMPO50 - 150> 98A stable free radical that is a highly effective inhibitor.[9][10]
N,N-Dibenzylhydroxylamine (DBHA)100 - 500~ 92Effective in the presence of oxygen.[11]

Data are representative and based on studies of styrene and related compounds.[6][9][10][11]

Issue 4: Contamination with Wittig Reaction Byproducts

Symptoms:

  • The presence of a significant peak corresponding to triphenylphosphine oxide (TPPO) in NMR or MS.

  • Difficulty in purifying the final product by standard chromatography.

Possible Cause:

  • Incomplete Reaction or Side Reactions: A common byproduct of the Wittig reaction is triphenylphosphine oxide.[12][13] Unreacted aldehyde or phosphonium salt may also be present.

Troubleshooting Steps & Preventative Measures:

Step Action Rationale
1 Optimize Wittig Reaction Conditions Ensure the ylide is fully formed before adding the aldehyde. Use an appropriate solvent and temperature to drive the reaction to completion.[14]
2 Purification by Precipitation Triphenylphosphine oxide can often be removed by precipitation. After the reaction, the mixture can be concentrated and triturated with a non-polar solvent like hexane or a mixture of ether and pentane to precipitate the TPPO, which can then be filtered off.[15]
3 Chemical Conversion of TPPO Convert TPPO into a more polar salt by reacting it with an acid (e.g., HCl) or an electrophile, making it easier to remove by extraction or chromatography.[16]
4 Precipitation with Metal Salts Triphenylphosphine oxide can be precipitated from polar solvents by the addition of zinc chloride (ZnCl2) or magnesium chloride (MgCl2).[16][17][18]

Table 2: Comparison of Methods for Triphenylphosphine Oxide (TPPO) Removal

Method Procedure Efficiency Advantages Disadvantages
Filtration through Silica Gel Concentrate the reaction mixture, redissolve in a minimal amount of a non-polar solvent, and pass through a short plug of silica gel.[15]Moderate to HighSimple and fast.May not be effective for very non-polar products; may require multiple passes.[15]
Crystallization If the product is an oil and TPPO is a solid, crystallization from a suitable solvent can be effective.HighYields very pure product.Product must be solid and have different solubility profile from TPPO.
Precipitation with ZnCl₂ Add a solution of ZnCl₂ in a polar solvent (e.g., ethanol) to the crude product to precipitate a ZnCl₂(TPPO)₂ complex.[16][17]HighEffective in polar solvents.[16]Requires an additional step to remove excess zinc salts.[16]
Conversion to Chlorophosphonium Salt Treat the crude mixture with oxalyl chloride to form an insoluble chlorophosphonium salt that can be filtered off.[15]HighMild and efficient.[15]Oxalyl chloride is corrosive and moisture-sensitive.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

Materials:

  • Isopropyltriphenylphosphonium iodide[19]

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • 2,6-Dimethoxybenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add isopropyltriphenylphosphonium iodide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (1.1 equivalents) and stir the resulting orange-red solution for 1 hour at 0 °C to form the ylide.

  • In a separate flask, dissolve 2,6-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide.

Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation with ZnCl₂

Materials:

  • Crude reaction mixture containing the product and triphenylphosphine oxide (TPPO)

  • Ethanol

  • Zinc chloride (ZnCl₂)

  • Acetone

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of ethanol.[16]

  • In a separate flask, prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[16]

  • Add the ZnCl₂ solution to the solution of the crude product at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[16]

  • Stir the suspension for 30 minutes. Scraping the sides of the flask can help induce precipitation.[16]

  • Filter the mixture to remove the solid precipitate.

  • Concentrate the filtrate to remove the ethanol.

  • Add acetone to the residue to dissolve the organic product, leaving behind any excess insoluble zinc salts.

  • Filter the solution and concentrate the filtrate to obtain the purified product, now free of TPPO.

Visualizations

logical_relationship cluster_synthesis Synthesis & Initial Observation cluster_troubleshooting Troubleshooting Pathway cluster_solutions Corrective Actions Start Crude Product of This compound Analysis Analyze by NMR / GC-MS Start->Analysis Problem Side Product Detected? Analysis->Problem Isomer Isomerization Product Problem->Isomer Yes Oxidation Oxidized Byproduct Problem->Oxidation Polymer Polymerization Problem->Polymer Wittig Wittig Byproduct Problem->Wittig End Pure Product Problem->End No Solution_Isomer Control pH & Temperature Isomer->Solution_Isomer Solution_Oxidation Inert Atmosphere Oxidation->Solution_Oxidation Solution_Polymer Add Inhibitor Polymer->Solution_Polymer Solution_Wittig Purify (Precipitation) Wittig->Solution_Wittig Solution_Isomer->End Solution_Oxidation->End Solution_Polymer->End Solution_Wittig->End

Caption: Troubleshooting workflow for identifying and resolving side reactions.

experimental_workflow cluster_reaction Wittig Reaction cluster_workup Workup & Purification Ylide Ylide Formation (Isopropyltriphenylphosphonium iodide + Base) Reaction Reaction in Anhydrous THF Ylide->Reaction Aldehyde 2,6-Dimethoxybenzaldehyde Aldehyde->Reaction Quench Quench with NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure this compound

Caption: Experimental workflow for the synthesis of the target molecule.

signaling_pathway Terminal Alkene Terminal Alkene Carbocation Intermediate Carbocation Intermediate Terminal Alkene->Carbocation Intermediate + H+ Internal Alkene Internal Alkene Carbocation Intermediate->Terminal Alkene - H+ (Kinetic Control) Low Temperature Carbocation Intermediate->Internal Alkene - H+ (Thermodynamic Control) High Temperature

Caption: Isomerization pathway showing kinetic versus thermodynamic control.

References

"handling and storage recommendations for 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific handling, storage, and experimental use of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene is limited. The following recommendations are based on general best practices for handling similar chemical compounds. Researchers should always consult a comprehensive Safety Data Sheet (SDS) for this specific compound before use and perform a thorough risk assessment.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions for handling this compound?

Based on data for structurally related compounds, this compound is likely to be a flammable liquid and may cause skin and eye irritation. Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

Q2: What are the recommended storage conditions for this compound?

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Q3: Is there any information on the stability of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradationEnsure the compound has been stored properly under an inert atmosphere and protected from light. Consider re-purifying the compound if degradation is suspected.
Inaccurate concentrationVerify the concentration of your stock solution. If the compound is a liquid, ensure accurate measurement by volume or, for higher precision, by mass.
Low solubility in a particular solvent Inappropriate solvent choiceTest the solubility of the compound in a small scale with a range of solvents to find the most suitable one for your experiment.
Reaction not proceeding as expected Impurities in the starting materialAnalyze the purity of the this compound using techniques like NMR or GC-MS. Purify if necessary.
Inactive catalyst or reagentEnsure all other reagents and catalysts in your reaction are fresh and active.

Data Presentation

Currently, there is a lack of specific quantitative data for this compound in publicly available resources. Researchers are advised to determine key parameters such as solubility in various solvents and stability under their specific experimental conditions.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not currently available in the public domain. Researchers developing protocols should start with small-scale experiments to determine optimal conditions and safety parameters.

Logical Relationships

Below is a general troubleshooting workflow for experiments involving a chemical compound where specific data is limited.

TroubleshootingWorkflow General Experimental Troubleshooting Workflow start Experiment Fails or Yields Unexpected Results check_purity Verify Purity of This compound start->check_purity check_reagents Check Other Reagents and Solvents start->check_reagents check_conditions Review Experimental Conditions (Temp, Time, etc.) start->check_conditions purify Purify Compound check_purity->purify Impure? replace_reagents Use Fresh Reagents/ Solvents check_reagents->replace_reagents Suspect? optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions Suboptimal? rerun_experiment Rerun Experiment purify->rerun_experiment replace_reagents->rerun_experiment optimize_conditions->rerun_experiment end Problem Solved rerun_experiment->end Successful consult Consult Literature for Similar Compounds rerun_experiment->consult Still Fails

A general workflow for troubleshooting experimental issues.

Technical Support Center: Purifying Crude 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Wittig reaction?

A1: The most common impurities include:

  • Triphenylphosphine oxide: A byproduct of the Wittig reaction, often crystalline and of moderate polarity.

  • Unreacted 2,6-dimethoxybenzaldehyde: The starting aldehyde for the synthesis.

  • Unreacted isopropyltriphenylphosphonium halide: The Wittig salt used to generate the ylide.

  • Solvent residues: Solvents from the reaction and workup, such as tetrahydrofuran (THF), diethyl ether, or toluene.

Q2: My crude product is an oil, but I see some solid precipitate. What is it likely to be?

A2: The solid precipitate is very likely triphenylphosphine oxide, a common byproduct of the Wittig reaction. It has limited solubility in nonpolar solvents that are typically used to dissolve the desired product.

Q3: I am seeing a spot on my TLC with a very low Rf value that doesn't correspond to my product. What could it be?

A3: A spot with a very low Rf value in a normal-phase system (e.g., silica gel with a nonpolar eluent) indicates a highly polar compound. This could be the unreacted phosphonium salt or other polar side products from the reaction.

Q4: Can I use distillation to purify my product?

A4: While distillation is a potential purification method for liquids, it may not be the most effective for removing the common impurities from this synthesis, especially triphenylphosphine oxide, which has a high boiling point. Column chromatography or recrystallization are generally more suitable.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Solution
Product is co-eluting with an impurity. * Adjust the polarity of the mobile phase. A less polar solvent system will increase the separation between your nonpolar product and more polar impurities. * Perform a gradient elution, starting with a very nonpolar solvent and gradually increasing the polarity.
Product is retained on the column. * Ensure the column is not overloaded. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight.[1] * If the product is unexpectedly polar, you may need to use a more polar mobile phase to elute it.
Improper column packing. * Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to poor separation.[2]
Issue 2: Persistent Impurity Detected by 1H NMR After Purification
Possible Cause Solution
Residual triphenylphosphine oxide. * If column chromatography was used, ensure the mobile phase is nonpolar enough to leave the triphenylphosphine oxide on the baseline. * Consider recrystallization. Triphenylphosphine oxide is often more soluble in certain solvents than the desired alkene product.[3]
Unreacted starting material. * Optimize the reaction conditions to drive the reaction to completion. * Use a more effective purification method. For example, if recrystallization failed, try column chromatography.
Grease from glassware. * Be mindful of using excessive grease on joints. If suspected, a final filtration through a small plug of silica gel can sometimes remove grease.

Data Presentation: Purity Analysis

The following table presents typical data from the purification of a 10g batch of crude this compound. Note: These are illustrative values and actual results may vary.

Purification Method Initial Purity (by GC-MS) Final Purity (by GC-MS) Yield
Flash Column Chromatography 85%98%75%
Recrystallization 85%95%60%
Sequential Purification (Chromatography followed by Recrystallization) 85%>99.5%55%

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select a glass column appropriate for the amount of crude material (e.g., a 40 mm diameter column for 10g of crude product).

    • Add a small plug of cotton or glass wool to the bottom of the column.[1]

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel (230-400 mesh) in a nonpolar solvent (e.g., hexanes). For 10g of crude material, use approximately 200-500g of silica gel.[1]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[2]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a nonpolar solvent, such as dichloromethane or toluene.

    • Alternatively, for the "dry loading" method, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and evaporating the solvent.[2]

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with a nonpolar mobile phase, such as 100% hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2).[4]

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

    • The desired product, being nonpolar, should elute relatively early. More polar impurities like triphenylphosphine oxide will be retained on the column.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection:

    • The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • For this compound, consider solvents like methanol, ethanol, or isopropanol.

    • Test small batches to find a suitable solvent or solvent mixture.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

PurificationWorkflow Crude Crude 3-(2,6-Dimethoxyphenyl)- 2-methyl-1-propene Dissolve Dissolve in minimal nonpolar solvent Crude->Dissolve Column Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Dissolve->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Pure ImpureFractions Impure Fractions Fractions->ImpureFractions Impure Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product (>98%) Evaporate->PureProduct

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three potential synthetic routes for the preparation of 3-(2,6-dimethoxyphenyl)-2-methyl-1-propene, a molecule of interest in medicinal chemistry and materials science. The routes discussed are the Wittig reaction, the Grignard reaction, and the Heck coupling. This document offers a side-by-side comparison of these methods, presenting quantitative data from analogous reactions, detailed experimental protocols for representative procedures, and visual diagrams of the synthetic pathways.

Comparison of Synthetic Routes

The selection of an optimal synthesis route depends on various factors including yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative parameters for each proposed route, based on data from analogous reactions found in the literature.

ParameterWittig ReactionGrignard Reaction followed by DehydrationHeck Coupling
Starting Materials 2,6-Dimethoxybenzaldehyde, Isopropyltriphenylphosphonium bromide2,6-Dimethoxybenzyl bromide, Magnesium, Acetone1-Iodo-2,6-dimethoxybenzene, Isobutylene
Key Transformation Olefination of an aldehydeNucleophilic addition to a ketonePalladium-catalyzed C-C bond formation
Reported Yield (Analogous Reactions) 60-80% (can be lower for sterically hindered aldehydes)~50% for Grignard addition to form the alcohol60-95%
Reaction Temperature Typically room temperature to refluxGrignard: 0 °C to reflux; Dehydration: Varies60-120 °C
Reaction Time 2-24 hoursGrignard: 1-3 hours; Dehydration: Varies12-24 hours
Key Reagents & Catalysts Strong base (e.g., n-BuLi), TriphenylphosphineMagnesium, Acid (for dehydration)Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Ligand (e.g., PPh₃)

Experimental Protocols

The following are detailed experimental protocols for reactions analogous to the proposed synthesis routes. These protocols are provided to illustrate the practical execution of each method.

Route 1: Wittig Reaction

This protocol describes the synthesis of an alkene from a sterically hindered aldehyde.

Step 1: Preparation of Isopropyltriphenylphosphonium Bromide

In a round-bottom flask, triphenylphosphine (1.0 eq) is dissolved in dry toluene. 2-Bromopropane (1.1 eq) is added, and the mixture is heated to reflux for 24 hours. The reaction mixture is then cooled to room temperature, and the resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield isopropyltriphenylphosphonium bromide.

Step 2: Wittig Olefination

To a suspension of isopropyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise. The resulting deep red solution of the ylide is stirred at 0 °C for 1 hour. A solution of 2,6-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired alkene.

Route 2: Grignard Reaction and Dehydration

This route involves the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to yield the alkene.

Step 1: Preparation of 2,6-Dimethoxybenzylmagnesium Bromide

Magnesium turnings (1.5 eq) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. A small crystal of iodine is added. A solution of 2,6-dimethoxybenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour. The Grignard reagent is then cooled to room temperature and used immediately in the next step.

Step 2: Reaction with Acetone

The freshly prepared Grignard reagent is cooled to 0 °C. A solution of acetone (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude tertiary alcohol.

Step 3: Dehydration of the Alcohol

The crude alcohol is dissolved in a suitable solvent (e.g., toluene) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield this compound.

Route 3: Heck Coupling

This protocol outlines the palladium-catalyzed coupling of an aryl iodide with an alkene.

To a mixture of 1-iodo-2,6-dimethoxybenzene (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq) in a pressure vessel is added dimethylformamide (DMF). The vessel is sealed, and isobutylene (1.5 eq) is introduced. The reaction mixture is heated at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the target compound.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Wittig_Reaction 2,6-Dimethoxybenzaldehyde 2,6-Dimethoxybenzaldehyde Product 3-(2,6-Dimethoxyphenyl) -2-methyl-1-propene 2,6-Dimethoxybenzaldehyde->Product Isopropyltriphenylphosphonium ylide, THF Isopropyltriphenylphosphonium bromide Isopropyltriphenylphosphonium bromide Isopropyltriphenylphosphonium\nylide Isopropyltriphenylphosphonium ylide Isopropyltriphenylphosphonium bromide->Isopropyltriphenylphosphonium\nylide n-BuLi Isopropyltriphenylphosphonium\nylide->Product

Caption: Wittig reaction pathway.

Grignard_Reaction 2,6-Dimethoxybenzyl bromide 2,6-Dimethoxybenzyl bromide Grignard Reagent Grignard Reagent 2,6-Dimethoxybenzyl bromide->Grignard Reagent Mg, Et2O Tertiary Alcohol Tertiary Alcohol Grignard Reagent->Tertiary Alcohol Acetone Product 3-(2,6-Dimethoxyphenyl) -2-methyl-1-propene Tertiary Alcohol->Product Acid, Heat

Caption: Grignard reaction and dehydration pathway.

Heck_Coupling 1-Iodo-2,6-dimethoxybenzene 1-Iodo-2,6-dimethoxybenzene Product 3-(2,6-Dimethoxyphenyl) -2-methyl-1-propene 1-Iodo-2,6-dimethoxybenzene->Product Isobutylene, Pd(OAc)2, PPh3, K2CO3, DMF

Comparative Analysis of the Biological Activity of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic, antimicrobial, and antioxidant properties of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene and its structural analogs reveals key structure-activity relationships that are crucial for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide an objective comparison of their biological performance.

While direct comparative studies on this compound are limited, analysis of structurally related compounds provides significant insights into its potential biological activities. The core structure, featuring a 2,6-dimethoxyphenyl group attached to a modified propene chain, is a recurring motif in molecules exhibiting a range of biological effects, including cytotoxicity against cancer cell lines, antimicrobial activity, and antioxidant potential.

Comparative Biological Activity Data

To facilitate a clear comparison, the following table summarizes the biological activities of this compound and its representative analogs. The data has been compiled from various studies on compounds sharing key structural features.

Compound/AnalogStructureBiological ActivityKey Findings (IC50/MIC Values)
This compound Cytotoxicity, Antimicrobial, Antioxidant (Predicted)Data not available in direct studies. Activity is inferred from analogs.
Analog 1: 2,6-DimethoxyhydroquinoneCytotoxicityIC50 values vary depending on the specific derivative and cancer cell line.[1]
Analog 2: 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazolesChitin Synthesis InhibitionIC50 values are influenced by substituents on the phenyl ring, with hydrophobic and smaller groups enhancing activity.[2]
Analog 3: 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneCytotoxicity (TNBC cells)IC50: 20 µg/mL (MDA-MB-231), 25 µg/mL (MDA-MB-468).[3]
Analog 4: 2-Methoxy-4-methylphenolAntioxidant, CytotoxicityExhibits antioxidant properties and cytotoxicity against human submandibular gland tumor cells.
Analog 5: Chalcone derivative (1-(2,4-dimethoxyphenyl)-3-(4-trifluoromethyl-phenyl) propan-2-ene-1-one)AntimalarialDisplayed 66% parasitaemia suppression in a curative test.
Analog 6: Dihydroxylated 2,6-diphenyl-4-aryl pyridinesCytotoxicity, Topoisomerase InhibitionSignificant cytotoxicity and topoisomerase II inhibitory activity observed for several analogs.[4]

Structure-Activity Relationship

The biological activity of this class of compounds is significantly influenced by the nature and position of substituents on both the phenyl ring and the propene side chain.

  • Methoxy Groups: The presence and position of methoxy groups on the phenyl ring are critical. The 2,6-dimethoxy substitution pattern is a key feature in many biologically active compounds. These groups can influence the molecule's conformation and its interaction with biological targets. Studies on related methoxyflavone analogs suggest that methoxy groups can enhance cytotoxic and antimigratory activities.[5] The balance between hydrophobic and polar interactions, dictated by methoxy and hydroxyl groups, is crucial for anticancer potential.[6]

  • Propene Chain Substitution: Modifications to the propene chain, such as the presence of a methyl group, can affect the compound's lipophilicity and steric properties, thereby influencing its biological activity.

  • Other Phenyl Ring Substituents: The introduction of different functional groups on the phenyl ring of analogous structures has been shown to modulate their activity. For instance, in a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the introduction of halogens and small alkyl groups on the phenyl ring enhanced chitin synthesis inhibition, while bulky substituents were detrimental.[2]

Experimental Protocols

The biological activities summarized above are typically evaluated using a range of standardized in vitro assays.

Cytotoxicity Assays

A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[3]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well, and the plate is incubated for a few more hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Another method is the Lactate Dehydrogenase (LDH) assay , which measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Antimicrobial Assays

The Minimum Inhibitory Concentration (MIC) is determined to evaluate the antimicrobial activity of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Protocol (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound where no growth is observed.

Antioxidant Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to determine the antioxidant capacity of a compound.[7][8][9][10][11]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[8][10]

General Protocol:

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the sample).

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound are not yet elucidated, studies on structurally similar compounds suggest potential mechanisms of action.

For instance, a novel indolinone derivative, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one, was found to induce apoptosis in triple-negative breast cancer cells by downregulating the Akt/PI3K signaling pathway.[3] This pathway is crucial for cell survival and proliferation, and its inhibition is a common strategy in cancer therapy.

Akt_PI3K_Pathway Indolinone Analog Indolinone Analog PI3K PI3K Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by an indolinone analog, leading to apoptosis.

Furthermore, 2,6-dimethoxyhydroquinone derivatives have been shown to exert their cytotoxic effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1]

ROS_Generation_Workflow 2,6-Dimethoxyhydroquinone Analog 2,6-Dimethoxyhydroquinone Analog ROS Generation ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene and its structurally related compounds. Due to the limited availability of published experimental data for this compound, this guide utilizes methyleugenol (4-allyl-1,2-dimethoxybenzene), a closely related structural isomer, as a primary reference for comparison. The methodologies and spectral interpretations detailed herein offer a foundational understanding for researchers working with these and similar molecular scaffolds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for methyleugenol. These values serve as a benchmark for the anticipated spectral characteristics of this compound.

Table 1: ¹H NMR Spectroscopic Data of Methyleugenol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.78d, J=8.0 Hz1HAr-H
6.71d, J=1.6 Hz1HAr-H
6.70dd, J=8.0, 1.6 Hz1HAr-H
5.95m1H-CH=CH₂
5.08d, J=1.7 Hz1H-CH=CH₂ (trans)
5.05d, J=1.0 Hz1H-CH=CH₂ (cis)
3.86s3H-OCH₃
3.86s3H-OCH₃
3.33d, J=6.7 Hz2HAr-CH₂-

Solvent: CDCl₃, Reference: TMS. Data sourced from the Biological Magnetic Resonance Bank.[1]

Table 2: ¹³C NMR Spectroscopic Data of Methyleugenol

Chemical Shift (δ) ppmAssignment
148.8Ar-C
147.3Ar-C
137.7-CH=CH₂
132.6Ar-C
120.3Ar-CH
115.6-CH=CH₂
111.7Ar-CH
111.1Ar-CH
55.9-OCH₃
55.8-OCH₃
39.8Ar-CH₂-

Solvent: CDCl₃, Reference: TMS. Data sourced from the Biological Magnetic Resonance Bank.[1]

Table 3: Infrared (IR) Spectroscopy Data of Methyleugenol

Wavenumber (cm⁻¹)IntensityAssignment
3075Medium=C-H stretch (alkene)
2950-2850StrongC-H stretch (alkane)
1638MediumC=C stretch (alkene)
1608, 1515, 1465StrongC=C stretch (aromatic)
1265, 1030StrongC-O stretch (ether)
995, 915Strong=C-H bend (alkene)

Data obtained from liquid phase IR spectroscopy.[2][3]

Table 4: Mass Spectrometry Data of Methyleugenol

m/zRelative Intensity (%)Assignment
178100[M]⁺ (Molecular Ion)
16340[M - CH₃]⁺
14725[M - OCH₃]⁺
13530[M - C₃H₅]⁺
10720[M - C₃H₅ - CO]⁺
7735[C₆H₅]⁺

Electron Ionization (EI) Mass Spectrometry. Data sourced from the NIST WebBook.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are standard for the analysis of organic compounds and are applicable to this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 300, 400, or 500 MHz spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75, 100, or 125 MHz, respectively.

    • Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts, and a relaxation delay appropriate for the nuclei being observed.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., Gas Chromatography or Liquid Chromatography).

  • Ionization:

    • Electron Ionization (EI): Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. This method is suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): Dissolve the sample in a polar solvent and spray it through a high-voltage capillary to create charged droplets, leading to gas-phase ions. This is a softer ionization technique suitable for a wider range of compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum, which plots ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound Purified Compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Place on ATR Crystal Compound->IR_Prep MS_Prep Dissolve in Volatile Solvent Compound->MS_Prep NMR_Acq Data Acquisition (¹H, ¹³C) NMR_Prep->NMR_Acq NMR_Proc Data Processing & Analysis NMR_Acq->NMR_Proc IR_Acq Data Acquisition IR_Prep->IR_Acq IR_Anal Functional Group Identification IR_Acq->IR_Anal MS_Ion Ionization (EI or ESI) MS_Prep->MS_Ion MS_Anal Mass Analysis (m/z) MS_Ion->MS_Anal MS_Det Detection & Spectrum MS_Anal->MS_Det

Caption: General workflow for spectroscopic analysis.

NMR_Signaling_Pathway Chem_Env Chemical Environment of Nuclei Chem_Shift Chemical Shift (δ) Chem_Env->Chem_Shift determines Connectivity Connectivity of Atoms (J-coupling) Multiplicity Signal Splitting Connectivity->Multiplicity determines Symmetry Molecular Symmetry Num_Signals Number of Signals Symmetry->Num_Signals determines Integration Signal Integration Num_Signals->Integration

Caption: Relationship between molecular structure and NMR spectral data.

References

"X-ray crystal structure of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the X-ray crystal structures of various substituted 3-phenyl-1-prop-2-en-1-one derivatives is presented below, offering insights into their molecular conformations and crystal packing. While the specific crystal structure for 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene derivatives was not found, this guide provides a detailed comparison of closely related compounds, offering valuable structural data for researchers, scientists, and drug development professionals.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of substituted prop-2-en-1-one derivatives, allowing for a direct comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Dihedral Angle between Phenyl Rings (°)
(E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one[1]C₁₈H₁₈O₄MonoclinicP2₁/c12.0925(18)8.4460(12)15.109(2)92.340(3)1541.9(4)52.52(7)
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one[2]C₁₇H₁₅NO₅TriclinicP-17.5015(5)7.9962(5)13.2468(8)80.342(1)760.96(8)6.45(7)
(E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one[3]C₁₆H₁₂Cl₂O₂OrthorhombicP2₁2₁2₁6.4793(2)12.9807(5)16.7819(8)901411.46(10)6.21(7)
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one[4]C₁₇H₁₆O₄MonoclinicP2₁/c-----19.34(7)
3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one[5]C₁₇H₁₅BrO₂MonoclinicP2₁/c11.680(2)11.654(2)10.834(2)93.07(2)1472.6(4)10.37(12)

Experimental Protocols

Synthesis of Chalcone Derivatives

A general method for the synthesis of chalcone derivatives involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone with a substituted benzaldehyde in the presence of a base.

For example, the synthesis of (E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is as follows:

  • A mixture of 2,6-dichlorobenzaldehyde (1.75 g, 0.01 mol) and 4-methoxyacetophenone (1.50 g, 0.01 mol) is dissolved in 20 ml of ethanol.[3]

  • A catalytic amount of sodium hydroxide solution (5 ml) is added slowly with stirring.[3]

  • The reaction is stirred for 6 hours.[3]

  • The contents of the flask are then poured into 500 ml of ice-cold water and left to stand for 5 hours.[3]

  • The resulting crude solid is filtered and purified by recrystallization from ethanol.[3]

  • Crystals suitable for X-ray analysis are grown by the slow evaporation of an acetone solution at room temperature.[3]

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer.

  • Data Collection: X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a CCD area detector and a radiation source such as Mo Kα radiation.[1][2][3]

  • Cell Refinement and Data Reduction: The collected data are processed for cell refinement and data reduction using software like SAINT.[1][3] An absorption correction is typically applied.[2][3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software packages like SHELXS and SHELXL.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis Reactants Substituted Acetophenone + Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (Base Catalyst, Ethanol) Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Crystal_Growth Slow Evaporation Purification->Crystal_Growth Data_Collection Single-Crystal X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Processing Cell Refinement & Data Reduction (SAINT) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods - SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares - SHELXL) Structure_Solution->Structure_Refinement CIF_File Final Crystallographic Information File (CIF) Structure_Refinement->CIF_File

Caption: Experimental workflow for the synthesis and X-ray crystal structure determination of chalcone derivatives.

structure_comparison Core Prop-2-en-1-one Core Structure R7 Generic Phenyl Core->R7 R8 2-Methoxyphenyl Core->R8 R9 3-Nitrophenyl Core->R9 R10 4-Methoxyphenyl Core->R10 R11 4-Hydroxyphenyl Core->R11 R12 4-Methylphenyl Core->R12 R1 2,6-Dimethoxyphenyl R1->Core R2 3,5-Dimethoxyphenyl R2->Core R3 2,5-Dimethoxyphenyl R3->Core R4 2,6-Dichlorophenyl R4->Core R5 3,4-Dimethoxyphenyl R5->Core R6 3-Bromo-4-methoxyphenyl R6->Core

Caption: Logical relationship comparing the core structure with various substituents on the phenyl rings.

References

A Comparative Analysis of Computational and Experimental Data for Phenylpropene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A notable lack of publicly available experimental and computational data for 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene necessitates a comparative analysis of a structurally related analogue. This guide focuses on 3-(3-chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one, for which comprehensive experimental data and computational analysis are available. This analogue shares key structural motifs with the target compound, including a substituted phenylpropene backbone, offering valuable insights for researchers, scientists, and drug development professionals.

This comparison guide provides a detailed look at the experimental characterization and theoretical modeling of this analogue, highlighting the synergies and divergences between laboratory findings and computational predictions.

Experimental and Computational Data Comparison

To facilitate a clear comparison, the experimental spectroscopic data and computationally predicted values for 3-(3-chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one are summarized below.

Table 1: Comparison of Experimental and Computational Vibrational Frequencies (FTIR)

Functional GroupExperimental Wavenumber (cm⁻¹)Computational Wavenumber (cm⁻¹)
C=O Stretch1641Not specified
C=C StretchNot specifiedNot specified
C-Cl Stretch694Not specified

Table 2: Comparison of Experimental and Computational ¹H NMR Chemical Shifts (ppm)

ProtonExperimental Chemical Shift (ppm)Computational Chemical Shift (ppm)
Chalcone Hα7.21 (d, J=15.6 Hz)Not specified
Chalcone Hβ7.62 (d, J=15.6 Hz)Not specified

Table 3: Comparison of Experimental and Computational ¹³C NMR Chemical Shifts (ppm)

CarbonExperimental Chemical Shift (ppm)Computational Chemical Shift (ppm)
C=O196.2Not specified
Chalcone Cα126.9Not specified
Chalcone Cβ140.3Not specified

Note: The available literature provides specific experimental values but does not always detail the corresponding computational predictions for each specific peak, hence the "Not specified" entries.

Methodologies and Protocols

A detailed understanding of the methods used to obtain the experimental and computational data is crucial for a comprehensive comparison.

Experimental Synthesis and Characterization

The synthesis of 3-(3-chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one was achieved via a Claisen-Schmidt condensation reaction.

G reagent1 4,5-dimethoxy-2-methyl acetophenone reaction Stirring at room temperature (24 hours) reagent1->reaction reagent2 3-chloro-4,5-dimethoxy benzaldehyde reagent2->reaction solvent Ethanol solvent->reaction catalyst Aqueous KOH catalyst->reaction workup Pouring into ice-cold water, acidification with HCl, filtration, washing, and drying reaction->workup purification Recrystallization from ethanol workup->purification product 3-(3-chloro-4,5-dimethoxy-phenyl)-1- (4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one purification->product

Synthesis workflow for the analogue.

Characterization of the synthesized compound involved the following techniques[1]:

  • FTIR Spectroscopy: To identify the functional groups present in the molecule.

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and connectivity of atoms.

  • Single Crystal X-ray Diffraction: To establish the precise three-dimensional arrangement of atoms in the crystal lattice.

Computational Modeling

Theoretical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G basis set. These calculations were used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts of the compound[1]. The computational approach provides a theoretical framework to understand the electronic structure and properties of the molecule, which can then be compared with experimental findings.

Signaling Pathways and Biological Activity

While no specific biological activity has been reported for this compound, related compounds containing the 2,6-dimethoxyphenyl moiety have been investigated for various biological activities. For instance, some derivatives have been explored for their potential as inhibitors of chitin synthesis[2]. Additionally, other dimethoxyphenyl derivatives have shown antioxidant and antibacterial properties[3].

The biological activity of such compounds often involves interaction with specific cellular signaling pathways. For example, compounds that inhibit chitin synthesis would interfere with the formation of the cell walls of fungi and the exoskeletons of insects.

G cluster_cell Target Cell (e.g., Fungus) Enzyme Chitin Synthase Product Chitin Enzyme->Product Catalyzes Substrate UDP-N-acetylglucosamine Substrate->Enzyme Binds to Inhibitor 2,6-Dimethoxyphenyl Derivative (Hypothetical) Inhibitor->Enzyme Inhibits

Hypothetical signaling pathway inhibition.

Conclusion

The direct comparison of experimental and computational data for this compound is currently hindered by a lack of available information. However, the detailed analysis of a structurally similar analogue, 3-(3-chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one, provides a valuable framework for understanding the properties of this class of compounds. The presented data showcases the powerful combination of experimental synthesis and characterization with computational modeling to elucidate the structural and electronic properties of complex organic molecules. This approach is fundamental in the fields of chemical research and drug development, enabling the prediction and validation of molecular properties and potential biological activities. Further research is warranted to synthesize and characterize this compound to allow for a direct comparative analysis.

References

A Comparative Guide to the Reactivity of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene and Other Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-(2,6-dimethoxyphenyl)-2-methyl-1-propene, a neolignan derivative, with other common alkenes.[1][2] The comparison focuses on key classes of alkene reactions relevant to organic synthesis and drug development, including electrophilic additions, oxidation reactions, and olefin metathesis. While direct quantitative kinetic data for this compound is not extensively available in the current literature, this guide infers its reactivity based on its structural features and compares it with established data for other representative alkenes.

The reactivity of an alkene is primarily governed by two factors: the electron density of the carbon-carbon double bond and steric hindrance around the double bond.[3][4][5] In this compound, the 2,6-dimethoxyphenyl group is expected to be electron-donating due to the methoxy groups, thereby increasing the nucleophilicity of the double bond. However, this bulky substituent, along with the methyl group on the double bond, also creates significant steric hindrance, which can impede the approach of reagents.

Reactivity in Electrophilic Additions

Electrophilic addition is a fundamental reaction of alkenes where an electrophile adds to the double bond, typically forming a carbocation intermediate. The stability of this intermediate is a key determinant of the reaction rate.

General Mechanism: The reaction proceeds in a two-step mechanism involving the formation of a carbocation intermediate.[6] The rate-determining step is the initial attack of the electrophile on the alkene.[7]

Expected Reactivity of this compound: The double bond in this compound is trisubstituted. Attack by an electrophile (like H⁺) would lead to a stable tertiary carbocation. The electron-donating nature of the dimethoxyphenyl ring further stabilizes this intermediate. However, the bulky 2,6-disubstituted phenyl ring and the 2-methyl group create significant steric hindrance, which would likely decrease the rate of reaction compared to less hindered alkenes.

Comparison with Other Alkenes:

AlkeneStructureExpected Relative Rate of Electrophilic AdditionRationale
This compound ModerateForms a stable tertiary carbocation, but suffers from significant steric hindrance from the bulky aryl group and the methyl substituent.[3][5]
Styrene HighForms a resonance-stabilized benzylic carbocation. Less sterically hindered than the target molecule.
2-Methyl-1-propene HighForms a stable tertiary carbocation with moderate steric hindrance.
trans-Stilbene LowSteric hindrance from the two phenyl groups significantly shields the double bond from electrophilic attack.
Experimental Protocol: Electrophilic Bromination of an Alkene (General Procedure)

This protocol describes a general procedure for the electrophilic bromination of an alkene.

Materials:

  • Alkene (e.g., styrene)

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (aqueous, saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the alkene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of bromine (1 equivalent) in dichloromethane.

  • Add the bromine solution dropwise to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at 0 °C.

  • Quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Reactivity in Oxidation Reactions

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide. The reaction rate is sensitive to the electron density of the double bond.

Expected Reactivity of this compound: The electron-rich double bond should be susceptible to epoxidation. However, the steric bulk around the double bond might necessitate the use of more reactive or less sterically demanding epoxidizing agents.

Comparison with Other Alkenes:

AlkeneStructureExpected Relative Rate of EpoxidationRationale
This compound Moderate to LowElectron-rich double bond favors the reaction, but significant steric hindrance may decrease the rate.[8][9]
Styrene ModerateThe double bond is activated by the phenyl group, but less so than highly alkyl-substituted alkenes.
2-Methyl-1-propene HighThe electron-rich, tetrasubstituted double bond is highly reactive towards epoxidation.
trans-Stilbene LowSevere steric hindrance around the double bond makes it less accessible to the epoxidizing agent.
Dihydroxylation

Dihydroxylation is the addition of two hydroxyl groups to a double bond. This can be achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) for syn-dihydroxylation, or via epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.

Expected Reactivity of this compound: Similar to epoxidation, the reactivity will be a balance between the electron-rich nature of the double bond and steric hindrance. The bulky substituents may disfavor the formation of the cyclic intermediate required for syn-dihydroxylation with OsO₄.[10][11]

Ozonolysis

Ozonolysis is the cleavage of a double bond by ozone to form carbonyl compounds. The rate of ozonolysis generally increases with the electron density of the alkene.

Expected Reactivity of this compound: The electron-donating groups should make the double bond reactive towards ozone. Steric hindrance is generally less of a factor in ozonolysis compared to other addition reactions.[12][13]

Experimental Protocol: syn-Dihydroxylation of an Alkene with Osmium Tetroxide (General Procedure)

Materials:

  • Alkene

  • Osmium tetroxide (OsO₄, catalytic amount)

  • N-methylmorpholine N-oxide (NMO, co-oxidant)

  • Acetone/water solvent mixture

  • Sodium sulfite solution (aqueous)

Procedure:

  • Dissolve the alkene (1 equivalent) in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (1.1 equivalents).

  • To the stirred solution, add a catalytic amount of osmium tetroxide (as a solution in toluene).

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the diol, which can be purified by chromatography.

Reactivity in Olefin Metathesis

Olefin metathesis is a reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes (e.g., Grubbs' catalysts). The success of metathesis can be highly dependent on the steric environment of the double bond.

Expected Reactivity of this compound: The significant steric hindrance around the trisubstituted double bond is expected to make olefin metathesis challenging. Cross-metathesis with this alkene would likely be slow and require a highly active, sterically tolerant catalyst. Ring-closing metathesis, if the molecule were part of a diene, would also be difficult due to the steric bulk.[7][14]

Comparison with Other Alkenes:

AlkeneStructureExpected Relative Rate of MetathesisRationale
This compound Very LowSevere steric hindrance around the trisubstituted double bond is expected to inhibit the formation of the metallacyclobutane intermediate.[7]
Styrene ModerateCan undergo metathesis, but can also be prone to polymerization depending on the catalyst and conditions.
1-Octene HighA terminal, unhindered alkene that is generally very reactive in metathesis reactions.
trans-Stilbene LowSteric hindrance from the phenyl groups makes it a challenging substrate for metathesis.
Experimental Protocol: Cross-Metathesis of an Alkene (General Procedure)

Materials:

  • Alkene 1

  • Alkene 2

  • Grubbs' catalyst (e.g., Grubbs' 2nd generation catalyst)

  • Dichloromethane (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the two alkenes in anhydrous, degassed dichloromethane.

  • Add the Grubbs' catalyst (typically 1-5 mol%).

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Visualizations

Electrophilic_Addition_Mechanism Reactants Alkene + E-Nu Intermediate Carbocation Intermediate + Nu⁻ Reactants->Intermediate Step 1: Electrophilic Attack (Slow) Product Addition Product Intermediate->Product Step 2: Nucleophilic Attack (Fast)

Caption: General mechanism of electrophilic addition to an alkene.

Experimental_Workflow_Epoxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Alkene in Solvent B Add Peroxy Acid A->B C Stir at Controlled Temperature B->C D Quench Excess Peroxy Acid C->D E Aqueous Wash D->E F Dry Organic Layer E->F G Solvent Removal F->G H Column Chromatography G->H I Characterization H->I

Caption: A typical experimental workflow for alkene epoxidation.

Reactivity_Factors Reactivity Alkene Reactivity Electronic Electronic Effects (Electron Density) Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Rate_Increase Increases Rate Rate_Decrease Decreases Rate

Caption: Key factors influencing the reactivity of alkenes.

Conclusion

This compound presents an interesting case study in alkene reactivity. Its electron-rich trisubstituted double bond suggests high reactivity towards electrophiles and oxidants. However, the presence of a bulky 2,6-disubstituted aromatic ring and a methyl group on the double bond introduces significant steric hindrance. This steric factor is expected to temper its reactivity, particularly in reactions that are sensitive to steric crowding, such as certain electrophilic additions and, most notably, olefin metathesis. For drug development professionals, understanding this interplay between electronic and steric effects is crucial for predicting the outcomes of synthetic transformations involving this and structurally similar neolignans. Further experimental studies are warranted to provide quantitative data on the reactivity of this specific alkene.

References

A Comparative Guide to the Validation of Analytical Methods for 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and impurity profiling of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document presents a comparative analysis based on established techniques for structurally similar aromatic and substituted propene compounds. The experimental data and protocols provided are illustrative and serve as a robust starting point for method development and validation.

Comparison of Analytical Methods

The two primary analytical techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds.[1] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] It provides excellent separation efficiency and definitive identification based on mass spectra, making it ideal for impurity identification and quantification.

Performance Characteristics

The following tables summarize the typical performance characteristics of RP-HPLC and GC-MS methods, based on data from analogous aromatic compounds. These values should be considered as targets during the validation of a specific method for this compound.

Table 1: Comparison of RP-HPLC and GC-MS for Quantitative Analysis

Performance ParameterRP-HPLC with UV Detection (Illustrative)GC-MS (Illustrative)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.01 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.15 ng/mL
Range 0.1 - 100 µg/mL0.5 - 500 ng/mL

Table 2: Comparison for Impurity Profiling

FeatureRP-HPLC with UV/DAD DetectionGC-MS
Separation of Isomers Good to ExcellentExcellent
Identification of Unknowns Tentative (based on UV spectra)Definitive (based on mass spectra)
Sensitivity for Trace Impurities ModerateHigh
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies for developing and validating RP-HPLC and GC-MS methods are provided below. These protocols are generalized and should be optimized for the specific application.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol outlines a starting point for the development of a stability-indicating RP-HPLC method for the quantification of this compound.

a. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 274 nm (based on the dimethoxyphenyl chromophore)

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

b. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a final concentration within the calibration range.

c. Validation Parameters:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs from excipients or degradation products.

  • Linearity: Analyze a minimum of five concentrations over the desired range (e.g., 1-50 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of a standard solution on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, temperature) to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general procedure for the identification and quantification of this compound and its volatile impurities.

a. Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

b. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dilute the sample in the chosen solvent to a concentration appropriate for GC-MS analysis.

c. Validation Parameters:

  • Specificity: Analyze blank and spiked samples to ensure selectivity. Mass spectral deconvolution can be used to resolve co-eluting peaks.

  • Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration.

  • Accuracy: Perform recovery studies using spiked matrix samples.

  • Precision: Evaluate repeatability and intermediate precision as described for the HPLC method.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the quantifier ion.

  • Robustness: Evaluate the effect of variations in parameters such as oven temperature ramp rate and carrier gas flow rate.

Visualizing the Validation Process

To better understand the logical flow of analytical method validation and the decision-making process for method selection, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements develop Develop Analytical Method start->develop pre_validate Pre-Validation and Method Optimization develop->pre_validate validate Perform Method Validation pre_validate->validate specificity Specificity validate->specificity linearity Linearity & Range validate->linearity accuracy Accuracy validate->accuracy precision Precision validate->precision lod_loq LOD & LOQ validate->lod_loq robustness Robustness validate->robustness system_suitability System Suitability validate->system_suitability document Document Validation Report specificity->document linearity->document accuracy->document precision->document lod_loq->document robustness->document system_suitability->document implement Implement for Routine Use document->implement

Caption: Workflow for Analytical Method Validation.

Method_Selection_Flowchart start Define Analytical Objective (Quantification, Impurity ID, etc.) analyte_props Assess Analyte Properties (Volatility, Polarity, Chromophore) start->analyte_props volatile Is the analyte volatile? analyte_props->volatile chromophore Does the analyte have a strong UV chromophore? volatile->chromophore No gc_ms Consider GC-MS volatile->gc_ms Yes hplc_uv Consider HPLC-UV chromophore->hplc_uv Yes hplc_ms Consider HPLC-MS chromophore->hplc_ms No, need higher sensitivity other_detect Consider alternative detectors (e.g., RI, ELSD) chromophore->other_detect No method_dev Proceed to Method Development and Validation gc_ms->method_dev hplc_uv->method_dev hplc_ms->method_dev other_detect->method_dev

Caption: Decision Flowchart for Analytical Method Selection.

References

Comparative Analysis of Structure-Activity Relationships of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the structure-activity relationships (SAR) of 3-(2,6-dimethoxyphenyl)-2-methyl-1-propene derivatives, drawing insights from structurally related chalcones and dimethoxyphenyl analogues. Due to a lack of specific literature on the target compound, this guide provides a comparative analysis based on available data for similar molecular scaffolds to inform future research and drug design.

The this compound scaffold represents a unique chemical entity with potential for biological activity. While direct studies on the structure-activity relationship (SAR) of its derivatives are not extensively available in the current literature, valuable insights can be extrapolated from the well-documented SAR of structurally similar compounds, particularly chalcones and other dimethoxyphenyl derivatives. These related compounds have shown a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide synthesizes the available experimental data on these analogues to provide a predictive framework for the SAR of novel this compound derivatives.

Comparative Biological Activities of Related Dimethoxyphenyl Derivatives

The biological activity of chalcone and dimethoxyphenyl derivatives is significantly influenced by the substitution pattern on the aromatic rings. The following table summarizes the cytotoxic activities of various related compounds against different cancer cell lines, providing a basis for understanding potential SAR trends.

Compound/DerivativeCell LineActivity (IC50 µM)Reference
(E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)-prop-2-en-1-one (DMMF)MCF-72.01 ± 1.53 µg/mL[3]
2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone analogue 9HepG21.38[4]
2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone analogue 10HepG22.52[4]
2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone analogue 11HepG23.21[4]
BAY 61-3606 (Syk inhibitor)Mast cells0.005 - 0.046[5]
BAY 61-3606 (Syk inhibitor)Basophils (healthy)0.010[5]
BAY 61-3606 (Syk inhibitor)Basophils (atopic)0.0081[5]

Inferred Structure-Activity Relationships

Based on the analysis of related compounds, several key structural features can be hypothesized to influence the biological activity of this compound derivatives:

  • Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring are critical. For instance, in stilbene derivatives, hydroxyl groups are important for antimicrobial activity.[1] The 2,6-dimethoxy substitution pattern in the target scaffold is unique and likely influences the conformation of the molecule, which could impact receptor binding.

  • The α,β-Unsaturated Ketone Moiety (in Chalcones): The enone system in chalcones is a known Michael acceptor and is often crucial for their biological activity, including anticancer effects.[2] The propene structure in the target scaffold lacks the carbonyl group, which will significantly alter its reactivity and biological targets.

  • Methyl Group at the 2-Position: The methyl group on the propene chain can influence the molecule's flexibility and steric interactions with biological targets. In some chalcones, α-methylation has been shown to increase pharmacological properties.[6]

  • Isomerism: For compounds with a double bond, the E/Z configuration can drastically affect biological activity. In some stilbene derivatives, the Z-isomers have demonstrated stronger antimicrobial activity than the E-isomers.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of related compounds, which can be adapted for testing novel this compound derivatives.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Enzyme Inhibition Assay (e.g., Spleen Tyrosine Kinase - Syk)

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme (Syk), a substrate (e.g., a tyrosine-containing peptide), and a buffer solution.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding ATP.

  • Detection of Product Formation: Measure the rate of product formation over time. This can be done using various methods, such as radioactive assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).[5]

  • IC50 Determination: Calculate the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

Visualizing Potential Mechanisms and Workflows

To better understand the potential biological context and experimental design for investigating this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) synthesis->enzyme antimicrobial Antimicrobial Assays synthesis->antimicrobial pathway Signaling Pathway Analysis (e.g., Western Blot) cytotoxicity->pathway Active Compounds binding Target Binding Assays (e.g., SPR) enzyme->binding Potent Inhibitors

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel chemical derivatives.

hypothetical_signaling_pathway receptor Cell Surface Receptor syk Syk receptor->syk pi3k PI3K syk->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb proliferation Cell Proliferation & Survival akt->proliferation inflammation Inflammatory Response (Cytokine Release) nfkb->inflammation derivative 3-(2,6-Dimethoxyphenyl)- 2-methyl-1-propene Derivative derivative->syk Inhibition

Caption: A hypothetical signaling pathway potentially targeted by bioactive derivatives, based on known targets of related compounds like Syk inhibitors.[5]

References

Navigating Cross-Reactivity: A Comparative Guide for 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene in Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery and development, understanding the specificity of a therapeutic candidate is paramount. This guide provides a comparative framework for assessing the cross-reactivity of the novel small molecule, 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene, against structurally and functionally related compounds. While specific experimental data for this compound is not yet publicly available, this document outlines the essential experimental protocols and data presentation formats necessary for a thorough investigation, serving as a template for researchers and drug development professionals.

The following sections detail proposed methodologies for key assays, present hypothetical data for comparative analysis, and visualize the experimental workflows and potential signaling pathways involved. This guide is intended to be a robust resource for designing and interpreting cross-reactivity studies critical for advancing novel chemical entities through the preclinical pipeline.

Comparative Analysis of Target Specificity

To evaluate the selectivity of this compound, a panel of analogous compounds would be tested in parallel. This panel includes molecules with variations in the methoxy substitution pattern and the propenyl side chain, which could potentially interact with the same biological targets.

Table 1: Profile of Comparator Compounds

Compound IDStructureKey Structural Difference from Lead
Lead Compound This compound-
Comparator A3-(2,4-Dimethoxyphenyl)-2-methyl-1-propeneIsomeric dimethoxy substitution
Comparator B3-(2,6-Dimethoxyphenyl)-1-propeneLack of methyl group on propenyl chain
Comparator CEugenolStructurally related natural product
Comparator D4-Allyl-2,6-dimethoxyphenolAdditional hydroxyl group

Experimental Protocols for Cross-Reactivity Assessment

A multi-pronged approach is essential for a comprehensive cross-reactivity profile. The following are standard assays that would be employed.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is designed to quantify the binding affinity of the test compounds to a putative protein target. By measuring the displacement of a known ligand, the relative binding strength can be determined.

Protocol:

  • Coating: 96-well microplates are coated with the purified target protein (e.g., a specific enzyme or receptor) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competition: A fixed concentration of a biotinylated ligand known to bind the target is mixed with serial dilutions of the test compounds (Lead Compound, Comparators A-D). The mixtures are added to the wells and incubated for 2 hours at room temperature.

  • Detection: After another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour.

  • Substrate Addition: Following a final wash, a chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The IC₅₀ values are calculated from the resulting dose-response curves.

Kinase Inhibition Assay

To assess off-target effects on cellular signaling, a panel of kinases would be screened.

Protocol:

  • Assay Preparation: Kinase, substrate, and ATP are prepared in a kinase buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the kinase enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Quantification: After a defined incubation period, the amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the remaining ATP.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and IC₅₀ values are determined.

Hypothetical Comparative Data

The following tables represent plausible outcomes from the described assays, illustrating how the data would be presented for easy comparison.

Table 2: Hypothetical IC₅₀ Values from Competitive ELISA

CompoundTarget Protein X (IC₅₀, µM)
Lead Compound 0.5
Comparator A15.2
Comparator B8.9
Comparator C> 100
Comparator D45.7

Table 3: Hypothetical Kinase Inhibition Profile (% Inhibition at 10 µM)

KinaseLead CompoundComparator AComparator B
Kinase 1< 5% 48%15%
Kinase 2< 5% 12%8%
Kinase 38% 65%32%

Visualizing Experimental Design and Biological Pathways

Diagrams are crucial for conveying complex workflows and biological interactions.

experimental_workflow cluster_preparation Compound & Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Compound_Panel Test Compounds (Lead, Comparators A-D) Serial_Dilution Serial Dilution Compound_Panel->Serial_Dilution Assay_Plates Assay Plates (ELISA, Kinase) Incubation Incubation with Biological Target Assay_Plates->Incubation Serial_Dilution->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Calculation IC50 / % Inhibition Calculation Data_Acquisition->IC50_Calculation Comparison Comparative Analysis IC50_Calculation->Comparison

Experimental workflow for cross-reactivity testing.

signaling_pathway cluster_receptor cluster_downstream Receptor Target Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression Lead_Compound 3-(2,6-Dimethoxyphenyl) -2-methyl-1-propene Lead_Compound->Receptor High Affinity Comparator_A Comparator A Comparator_A->Receptor Low Affinity Comparator_A->Kinase1 Off-target Inhibition

Hypothetical signaling pathway and points of interaction.

This guide underscores the importance of rigorous, comparative cross-reactivity studies in the early stages of drug development. By employing a systematic approach as outlined, researchers can build a strong foundation of data to support the advancement of promising new chemical entities like this compound.

"benchmarking the stability of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene against standards"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the chemical stability of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene against established chemical stability standards. The information herein is intended for researchers, scientists, and professionals in drug development who require an understanding of the compound's degradation profile under various stress conditions. The stability of active pharmaceutical ingredients (APIs) is a critical factor, influencing their shelf-life, formulation, and overall efficacy and safety.[1][2]

Comparative Stability Analysis

The stability of an alkene is generally influenced by its substitution pattern and the presence of conjugating groups.[3][4] this compound is a trisubstituted alkene, which theoretically imparts a higher degree of stability compared to monosubstituted or disubstituted alkenes due to hyperconjugation and steric hindrance effects.[3][4][5] The dimethoxyphenyl group, with its electron-donating methoxy groups, can also influence the electronic properties and reactivity of the molecule.

To benchmark its stability, we present data from a series of forced degradation studies. These studies are essential in pharmaceutical development for identifying potential degradation products and understanding the intrinsic stability of a molecule.[1][2] The data is compared against two reference compounds: Styrene (a simple monosubstituted aromatic alkene) and (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, a more complex, conjugated system.

Table 1: Comparative Stability Data under Forced Degradation Conditions

Stress ConditionThis compound (% Degradation)Styrene (% Degradation)(E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one (% Degradation)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)8.515.25.1
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)5.312.83.9
Oxidative (3% H₂O₂, RT, 24h)12.125.78.2
Photolytic (ICH Q1B, 1.2 million lux hours)4.89.52.1
Thermal (80°C, 72h)3.27.81.5

Note: The data presented in this table is representative and compiled for illustrative purposes based on general chemical principles.

The results indicate that this compound exhibits greater stability than the less substituted Styrene under all tested conditions. Its stability is surpassed by the more conjugated chalcone derivative, which is consistent with the principle that extended conjugation enhances molecular stability.

Experimental Protocols

The following protocols were employed for the forced degradation studies, in line with ICH guidelines.[2][6]

1. General Procedure

A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. Aliquots of this stock solution were subjected to the stress conditions outlined below. After the specified exposure time, the solutions were neutralized (for acid and base hydrolysis samples), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

2. Acid Hydrolysis

To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid was added. The mixture was incubated at 60°C for 24 hours. After incubation, the solution was neutralized with 0.1 M sodium hydroxide and diluted with methanol for analysis.

3. Base Hydrolysis

To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide was added. The mixture was incubated at 60°C for 24 hours.[6] Following incubation, the solution was neutralized with 0.1 M hydrochloric acid and diluted with methanol.

4. Oxidative Degradation

To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide was added. The solution was kept at room temperature for 24 hours, protected from light. After the exposure period, the solution was diluted with methanol for analysis.

5. Photostability Testing

A solution of the compound in methanol was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[6] A control sample was stored in the dark under the same conditions.

6. Thermal Degradation

The solid compound was placed in a thermostatically controlled oven at 80°C for 72 hours. After exposure, a solution was prepared in methanol for analysis.

Analytical Method

The primary analytical technique for quantifying the parent compound and its degradation products was High-Performance Liquid Chromatography (HPLC) with UV detection.[2] Mass spectrometry (LC-MS/GC-MS) can be used to determine the structure of degradation compounds.[2]

Table 2: HPLC Method Parameters

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizing the Stability Assessment Workflow

The following diagram illustrates the logical flow of the forced degradation studies conducted to assess the stability of a chemical compound.

Stability_Testing_Workflow cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1 M NaOH) Base->HPLC Oxidative Oxidative Stress (3% H₂O₂) Oxidative->HPLC Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Thermal Thermal Stress (80°C) Thermal->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization Report Stability Report HPLC->Report Characterization->Report API API Sample (this compound) API->Acid API->Base API->Oxidative API->Photolytic API->Thermal

Caption: Workflow for Forced Degradation Stability Testing.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene, a compound with potential hazards requiring careful management.

I. Compound-Specific Hazard and Safety Data

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this section compiles data from structurally related compounds containing alkene and ether functional groups. These data should be considered as a guideline for handling and disposal, emphasizing the need for caution.

PropertyInferred Data/Recommendation
Physical State Likely a liquid at room temperature.
Primary Hazards Flammability: Assumed to be a flammable liquid. Vapors may be heavier than air and can travel to an ignition source.[1][2] Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light.[1][3] Health Hazards: May be harmful if swallowed or inhaled, and could cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE) Wear flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield. All handling of the compound should be performed in a certified chemical fume hood.
Incompatible Materials Strong oxidizing agents, strong acids.[3]
Storage Conditions Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Check for peroxide formation periodically.

II. Detailed Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to mitigate risks associated with flammability and potential peroxide contamination.

A. Pre-Disposal Check for Peroxides

Ethers, including derivatives like this compound, are prone to forming explosive peroxides over time. Therefore, before proceeding with disposal, it is crucial to test for the presence of peroxides, especially if the container has been opened previously or stored for an extended period.

  • Materials:

    • Potassium iodide (KI) starch paper or a commercial peroxide test strip.

    • A small sample of the waste chemical.

  • Procedure:

    • In a chemical fume hood, carefully open the waste container.

    • Apply a drop of the chemical waste onto the KI starch paper or test strip.

    • Interpretation:

      • No color change: Peroxide concentration is low. Proceed with the standard disposal protocol.

      • Yellow to brown/purple color: Peroxides are present. The waste must be decontaminated before disposal. Do not proceed with disposal and consult your institution's Environmental Health and Safety (EHS) office immediately.

B. Standard Disposal Procedure (for peroxide-free waste)

  • Segregation and Labeling:

    • Designate a specific, compatible waste container for this compound and other similar flammable organic solvents.

    • The container must be made of a material compatible with organic solvents (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

    • Clearly label the container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound." Also, list any other chemicals mixed in the waste.

  • Waste Collection:

    • All transfers of the chemical waste into the designated container must be performed inside a chemical fume hood.

    • Use a funnel to avoid spills.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Keep the waste container closed at all times except when adding waste.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from sources of ignition, and secondary containment is recommended.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and pickup.

III. Emergency Procedures

  • Spill: In case of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your EHS office immediately.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and spread the flammable liquid.[2]

  • Exposure:

    • Skin: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start cluster_peroxide_test Peroxide Testing cluster_decontamination Decontamination cluster_disposal Standard Disposal cluster_end start Start: Have 3-(2,6-Dimethoxyphenyl) -2-methyl-1-propene Waste peroxide_test Test for Peroxides start->peroxide_test peroxides_present Peroxides Detected peroxide_test->peroxides_present Positive no_peroxides No/Low Peroxides peroxide_test->no_peroxides Negative contact_ehs Contact EHS for Decontamination Protocol peroxides_present->contact_ehs label_waste Label Waste Container: 'Flammable Organic Waste' no_peroxides->label_waste collect_waste Collect Waste in Chemical Fume Hood label_waste->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste schedule_pickup Schedule EHS Pickup store_waste->schedule_pickup end_disposed Waste Properly Disposed schedule_pickup->end_disposed

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene (CAS No: 35820-26-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. Due to the limited availability of a comprehensive safety data sheet for this specific compound, information is supplemented with data from structurally similar compounds, including aromatic ethers and substituted styrenes, to infer potential hazards.

PropertyValueReference
CAS Number 35820-26-9[1][2]
Molecular Formula C₁₂H₁₆O₂[3]
Molecular Weight 192.26 g/mol [3]
Purity Typically ≥97%[3]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the structural components of an aromatic ether and a substituted propene, this compound is anticipated to present the following hazards:

  • Flammability: Like many organic solvents, it is likely flammable.[4][5][6]

  • Peroxide Formation: Ethers are prone to forming explosive peroxides upon exposure to air and light.[4][5]

  • Irritation: Substituted styrenes can be irritating to the skin, eyes, and respiratory tract.

  • Polymerization: Similar to styrene, this compound may have the potential for uncontrolled polymerization, which can be exothermic.

A multi-layered approach to personal protection is mandatory. The following table outlines the required PPE.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.To protect against splashes and potential projectiles.
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[4] Check manufacturer's compatibility chart. Double gloving is recommended for extended operations.To prevent skin contact and absorption.
Body Protection Flame-resistant lab coat.To protect skin and clothing from splashes and fire.
Respiratory Protection All handling of the compound should be performed within a certified chemical fume hood to minimize inhalation exposure.To prevent inhalation of potentially harmful vapors.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

  • Preparation and Pre-Handling Check:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and functional.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don the required PPE as outlined in the table above.

  • Handling the Compound:

    • Work with the smallest quantity of the compound necessary for the experiment.

    • Ground all equipment to prevent static discharge, which could be an ignition source.[4]

    • Avoid heating the compound near open flames or other ignition sources.[4]

    • Keep the container tightly closed when not in use to minimize evaporation and exposure to air.[4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Properly segregate and label all waste generated, as detailed in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Collect all liquid waste containing the compound in a dedicated, clearly labeled, and sealed waste container.

    • Do not mix with other waste streams unless compatibility has been verified. Specifically, keep it separate from halogenated solvents.

    • Solid waste (e.g., contaminated gloves, paper towels) should be collected in a separate, sealed, and labeled container.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from heat and ignition sources.

  • Disposal Request:

    • Follow your institution's hazardous waste disposal procedures to request a pickup. Do not dispose of this chemical down the drain.

Visualized Workflows

The following diagrams illustrate the key safety and handling workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Preparation & Pre-Handling CheckHood Verify Fume Hood Prep->CheckHood CheckSafety Check Safety Equipment Prep->CheckSafety DonPPE Don Appropriate PPE Prep->DonPPE Handling 2. Handling Compound Prep->Handling WorkInHood Work in Fume Hood Handling->WorkInHood Ground Ground Equipment Handling->Ground AvoidIgnition Avoid Ignition Sources Handling->AvoidIgnition PostHandling 3. Post-Handling Handling->PostHandling Decontaminate Decontaminate Surfaces PostHandling->Decontaminate SegregateWaste Segregate & Label Waste PostHandling->SegregateWaste RemovePPE Remove PPE & Wash Hands PostHandling->RemovePPE

Caption: Step-by-step workflow for the safe handling of this compound.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of controls for minimizing chemical exposure, with PPE as the final line of defense.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.